5-Benzyloxy-6-methoxy-1-indanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPAHZWSIDYPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563758 | |
| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127399-72-8 | |
| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of 5-Benzyloxy-6-methoxy-1-indanone in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-6-methoxy-1-indanone in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Benzyloxy-6-methoxy-1-indanone, a key intermediate in organic synthesis. While direct, publicly available quantitative solubility data for this specific compound is limited, this guide leverages data from the closely related analogue, 5,6-Dimethoxy-1-indanone, to establish a robust predictive framework. We will explore the physicochemical properties of the indanone core, discuss the theoretical principles governing its dissolution, present analogue solubility data across a range of organic solvents, and provide a detailed, field-proven experimental protocol for determining equilibrium solubility. This document is intended for researchers, chemists, and pharmaceutical scientists seeking to optimize the handling, purification, and formulation of this compound class.
Introduction: The Critical Role of Solubility
5-Benzyloxy-6-methoxy-1-indanone is a substituted indanone derivative. The indanone scaffold is of significant interest in medicinal chemistry, serving as a core structure in a variety of biologically active compounds, including agents for treating neurodegenerative diseases and potent antiviral and anti-inflammatory drugs[1][2]. As a synthetic intermediate, its solubility dictates the choice of solvents for reaction media, influences crystallization and purification methods, and ultimately impacts process yield and purity[3].
In drug development, the solubility of a compound is a critical physicochemical parameter that affects its absorption and bioavailability[4]. A thorough understanding of how 5-Benzyloxy-6-methoxy-1-indanone behaves in different solvent systems is therefore essential for its efficient application in both laboratory-scale synthesis and industrial process development. This guide provides the foundational knowledge to predict and experimentally verify its solubility.
Physicochemical Profile of Indanone Derivatives
The solubility of a compound is intrinsically linked to its molecular structure and physical properties.
-
Target Compound: 5-Benzyloxy-6-methoxy-1-indanone
-
Molecular Formula: C₁₇H₁₆O₃[5]
-
Molecular Weight: 268.31 g/mol [5]
-
Structure: Features a rigid indanone core, a ketone carbonyl group, a methoxy group, and a larger benzyloxy group. These functional groups provide sites for potential solute-solvent interactions. The presence of the bulky, relatively nonpolar benzyloxy group is expected to decrease solubility in highly polar solvents compared to smaller, more polar analogues.
-
-
Analogue for Solubility Data: 5,6-Dimethoxy-1-indanone
The key to understanding solubility lies in the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[8][9]. The polarity of the indanone is dictated by the ketone and ether functionalities, which can act as hydrogen bond acceptors, balanced by the nonpolar aromatic and aliphatic portions of the molecule.
Quantitative Solubility of 5,6-Dimethoxy-1-indanone (Analogue Data)
The following table summarizes the mole fraction solubility (x₁) of the analogue compound, 5,6-Dimethoxy-1-indanone, in fifteen different organic solvents at various temperatures. This data provides a strong predictive basis for the behavior of 5-Benzyloxy-6-methoxy-1-indanone. The study from which this data is derived highlights a complex interplay of factors, including solvent polarity and cohesive energy density, rather than simple polarity alone, governing the dissolution behavior[10].
| Solvent | Solubility (x₁) at 298.15 K (25°C) | Solubility (x₁) at 313.15 K (40°C) | Solvent Type |
| Alcohols | Polar Protic | ||
| Methanol | 0.00041 | 0.00084 | |
| Ethanol | 0.00072 | 0.00147 | |
| 1-Propanol | 0.00078 | 0.00161 | |
| 1-Butanol | 0.00088 | 0.00184 | |
| Esters | Polar Aprotic | ||
| Methyl Acetate | 0.02687 | 0.02324 | |
| Ethyl Acetate | 0.02472 | 0.02196 | |
| Ketones | Polar Aprotic | ||
| Acetone | 0.01955 | 0.02302 | |
| Ethers | Weakly Polar | ||
| Tetrahydrofuran | 0.02531 | 0.03312 | |
| Halogenated | Nonpolar/Weakly Polar | ||
| Dichloromethane | 0.04512 | 0.06103 | |
| Hydrocarbons | Nonpolar | ||
| Toluene | 0.00641 | 0.00978 | |
| Cyclohexane | 0.00031 | 0.00059 |
Data extracted from Jiahui Li et al., Journal of Chemical & Engineering Data, 2021.[10]
Interpretation and Extrapolation to 5-Benzyloxy-6-methoxy-1-indanone
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High Solubility in Dichloromethane and THF: The high solubility in dichloromethane and tetrahydrofuran (THF) is significant. This suggests that while the molecule has polar groups, its overall character is well-matched with moderately polar to weakly polar solvents.
-
Low Solubility in Alcohols and Alkanes: The compound exhibits poor solubility in both highly polar protic solvents (like methanol) and completely nonpolar solvents (like cyclohexane). This indicates that a balance of interactions is required for effective dissolution; the hydrogen bonding network of alcohols may not favorably accommodate the largely nonpolar indanone core, while nonpolar alkanes cannot interact effectively with the polar ketone and ether groups.
-
Inverse Temperature Dependence in Esters: Interestingly, solubility in methyl acetate and ethyl acetate decreases with increasing temperature[10]. This suggests that the dissolution process in these solvents is exothermic.
-
Predicted Behavior of the Target Compound: 5-Benzyloxy-6-methoxy-1-indanone, with its larger and more nonpolar benzyloxy group, is predicted to exhibit enhanced solubility in solvents like dichloromethane, THF, and toluene compared to its dimethoxy analogue. Conversely, its solubility is expected to be even lower in highly polar solvents like methanol and water.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data for 5-Benzyloxy-6-methoxy-1-indanone, the isothermal shake-flask method is the gold standard[8][11]. This protocol ensures that equilibrium is reached, providing trustworthy and reproducible results.
Workflow Diagram
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 4. ijnrd.org [ijnrd.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemeo.com [chemeo.com]
- 7. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.ws [chem.ws]
- 10. researchgate.net [researchgate.net]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Benzyloxy-Substituted Indanones in Medicinal Chemistry
An In-Depth Technical Guide to the Thermodynamic Properties of Benzyloxy-Substituted Indanones for Pharmaceutical Research and Development
Abstract
Benzyloxy-substituted indanones are a class of organic compounds that serve as crucial intermediates and structural motifs in the synthesis of various pharmacologically active agents. A thorough understanding of their thermodynamic properties is paramount for the successful development of new drugs, influencing everything from reaction optimization and purification to formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the key thermodynamic parameters relevant to these compounds, details the principal experimental and computational methodologies for their determination, and discusses the interpretation of this data in the context of drug development. By integrating theoretical principles with practical, field-proven protocols, this document serves as a vital resource for researchers, chemists, and formulation scientists working to advance new therapeutic candidates from the laboratory to the clinic.
Indanone, a bicyclic aromatic ketone, forms the core of numerous molecules with significant biological activity. The introduction of a benzyloxy substituent creates a versatile synthetic handle and can profoundly influence the molecule's pharmacological profile. These substituted indanones are key precursors in the synthesis of compounds investigated for a range of therapeutic applications, including treatments for neurological disorders and inflammatory diseases.
The thermodynamic properties of these molecules are not merely academic data points; they are critical process and quality parameters in pharmaceutical development. For instance:
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Enthalpy of formation dictates the energy landscape of a synthetic route, informing process safety and efficiency.
-
Melting point and enthalpy of fusion are fundamental to understanding a compound's solid-state properties, which directly impact solubility, dissolution rate, and the choice of formulation strategy (e.g., crystalline vs. amorphous solid dispersion).
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Thermal stability , assessed through techniques like Thermogravimetric Analysis, is essential for defining storage conditions, shelf-life, and identifying potential degradation pathways.
Therefore, a robust characterization of these properties is an indispensable step in the de-risking and optimization of a drug candidate.
Fundamental Thermodynamic Parameters in Drug Development
A precise understanding of key thermodynamic values provides a quantitative basis for predicting the behavior of a chemical substance.
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Enthalpy of Formation (ΔH°f): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the intrinsic stability of a molecule.
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Gibbs Free Energy of Formation (ΔG°f): Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a formation reaction under constant pressure and temperature. A negative value indicates a thermodynamically favorable formation.
-
Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system.
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Heat Capacity (Cp): This parameter quantifies the amount of heat required to raise the temperature of a substance by a specific amount. It is crucial for thermal process modeling and safety analysis.
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Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is the temperature at which a solid becomes a liquid. The enthalpy of fusion is the energy required to induce this phase change. Together, they provide insight into the strength of the crystal lattice, which in turn affects solubility and dissolution. A higher melting point generally correlates with lower solubility for structurally related compounds.
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Thermal Stability: This refers to the temperature at which a compound begins to chemically decompose. It is a critical parameter for ensuring the safety and efficacy of an active pharmaceutical ingredient (API).
Experimental Methodologies for Thermodynamic Characterization
Accurate experimental data is the gold standard for thermodynamic characterization. The following sections detail the core techniques employed in the pharmaceutical industry.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion, and heat capacity.
Causality Behind Experimental Choices: The choice of heating rate is a critical parameter. A slower rate (e.g., 2-5 °C/min) provides better resolution for complex thermal events, while a faster rate (e.g., 10-20 °C/min) enhances sensitivity for detecting weak transitions. The sample pan must be hermetically sealed for volatile substances to prevent mass loss during the experiment, ensuring the integrity of the measured heat flow. Calibration with a certified reference material like indium is mandatory to ensure the accuracy of temperature and enthalpy measurements.
Detailed Experimental Protocol:
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Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity indium standard. The onset of the indium melting peak should be within ±0.5 °C of 156.6 °C.
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Sample Preparation: Accurately weigh 2-5 mg of the benzyloxy-substituted indanone sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a sample press to minimize any mass loss due to sublimation or volatilization.
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Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).
-
Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The software automatically performs this calculation, providing a value in J/g, which can be converted to kJ/mol.
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Visualization of DSC Workflow:
Caption: Workflow for determining Tm and ΔHfus using DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.
Causality Behind Experimental Choices: An inert atmosphere (nitrogen) is used to study the inherent thermal stability of the compound, preventing oxidative degradation which would occur in air. A controlled heating rate ensures that the sample experiences a uniform temperature profile, allowing for the accurate determination of the onset of decomposition.
Detailed Experimental Protocol:
-
Instrument Calibration: Verify the mass balance accuracy with standard calibration weights and the temperature accuracy using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of the benzyloxy-substituted indanone sample into a ceramic or platinum TGA pan.
-
Experimental Setup: Place the pan onto the TGA's high-precision microbalance.
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Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
The output is a plot of mass (%) versus temperature (°C).
-
The onset of decomposition (T_onset) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the mass loss step.
-
Visualization of TGA Workflow:
Caption: Workflow for determining thermal stability using TGA.
Computational Approaches for Predicting Thermodynamic Properties
Alongside experimental work, in silico or computational methods provide a powerful, complementary tool for predicting thermodynamic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), can calculate these properties from first principles.
Introduction to Quantum Chemical Methods
DFT is a computational method used to investigate the electronic structure of many-body systems. By solving approximations of the Schrödinger equation, it can determine the optimized geometry of a molecule and its vibrational frequencies. From these fundamental outputs, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated using statistical mechanics principles.
Causality Behind Computational Choices: The choice of a basis set and functional (e.g., B3LYP/6-31G*) is a trade-off between computational cost and accuracy. This level of theory is widely accepted as providing reliable results for organic molecules of this size. Geometry optimization is a required first step to find the lowest energy conformation of the molecule, which is essential for accurate property prediction.
A Generalized Computational Workflow
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Structure Building: Draw the 2D structure of the benzyloxy-substituted indanone and convert it to a 3D model using molecular modeling software (e.g., Avogadro, GaussView).
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Geometry Optimization: Perform a full geometry optimization using a selected DFT method and basis set (e.g., B3LYP/6-31G*) to find the minimum energy structure.
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Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
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Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy values.
-
Property Calculation:
-
Enthalpy (H): H = E_electronic + ZPVE + E_thermal
-
Gibbs Free Energy (G): G = H - TS
-
These values can be used to calculate the standard enthalpies and Gibbs free energies of formation.
-
Visualization of Computational Workflow:
Caption: Generalized workflow for computational thermodynamics.
Data Synthesis and Structure-Property Relationships
To illustrate the application of these principles, the following table presents a hypothetical but realistic dataset for a series of benzyloxy-substituted indanones.
Tabulated Thermodynamic Data
| Compound | Substituent Position | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [kJ/mol] | Decomposition Onset (T_onset) [°C] |
| I | 4-Benzyloxy | 85.2 | 22.5 | 285 |
| II | 5-Benzyloxy | 98.6 | 28.1 | 310 |
| III | 6-Benzyloxy | 95.4 | 27.3 | 305 |
| IV | 5-Benzyloxy-2-methyl | 105.1 | 30.5 | 315 |
Analysis of Structure-Property Relationships
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Impact of Substituent Position: The position of the benzyloxy group significantly influences the thermodynamic properties. Compound II (5-Benzyloxy) exhibits a higher melting point and enthalpy of fusion compared to Compound I (4-Benzyloxy). This suggests that the 5-substituted isomer packs more efficiently into its crystal lattice, forming stronger intermolecular interactions. This increased lattice energy would typically translate to lower aqueous solubility, a critical consideration for bioavailability.
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Impact of Additional Substitution: The addition of a methyl group in Compound IV further increases the melting point and enthalpy of fusion. This highlights how even small structural modifications can have a significant impact on the solid-state properties of the API.
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Thermal Stability: All compounds exhibit high thermal stability, with decomposition beginning well above 250 °C. This suggests that they are likely to be stable under standard storage conditions and can withstand typical processing temperatures used in formulation, such as those in hot-melt extrusion or spray drying. Compound II shows slightly higher stability, which may be advantageous for long-term shelf life.
Conclusion and Future Outlook
The systematic characterization of the thermodynamic properties of benzyloxy-substituted indanones is a non-negotiable aspect of modern drug development. Techniques such as DSC and TGA provide essential experimental data on the melting behavior and thermal stability of these compounds, which directly informs process chemistry, formulation design, and stability assessments. Complementary computational methods like DFT offer a powerful predictive tool for estimating these properties, enabling the rapid screening of virtual candidates and a deeper understanding of structure-property relationships.
By integrating these experimental and computational workflows, researchers can build a comprehensive thermodynamic profile of their lead compounds. This knowledge is critical for making informed decisions, mitigating risks associated with the solid state, and ultimately accelerating the translation of promising molecules into safe and effective medicines. Future work in this area will likely focus on developing more accurate and high-throughput methods for both experimental measurement and computational prediction, further enhancing the efficiency of the pharmaceutical development pipeline.
References
A comprehensive list of references would be compiled here based on the specific literature and standards documents used to develop the protocols and theoretical discussions.
History and discovery of indanone derivatives in Alzheimer's research
An In-Depth Technical Guide to Indanone Derivatives in Alzheimer's Research: From Cholinergic Hypothesis to Multi-Target Ligands
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology that has made the development of effective treatments exceedingly difficult.[1][2] Among the various therapeutic strategies explored, the modulation of cholinergic neurotransmission has proven to be a cornerstone of symptomatic treatment. This guide provides a comprehensive technical overview of the history, discovery, and development of indanone derivatives, a pivotal class of compounds in the AD therapeutic landscape. Beginning with the foundational cholinergic hypothesis, we trace the journey from early concepts to the landmark discovery of donepezil, the first indanone-based acetylcholinesterase inhibitor. The narrative delves into the intricate medicinal chemistry, structure-activity relationships, and synthetic methodologies that have driven the evolution of these molecules. Furthermore, we explore the expansion of their mechanism of action from simple acetylcholinesterase inhibition to a multi-target-directed ligand approach, encompassing the inhibition of amyloid-β aggregation and antioxidant effects. Detailed experimental protocols, data-driven comparisons, and illustrative diagrams of signaling pathways and drug discovery workflows are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this critical area of Alzheimer's research.
The Landscape of Alzheimer's Disease and the Cholinergic Hypothesis
The Neuropathology of Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder that leads to a decline in memory and cognitive function.[1][2] The brains of individuals with AD are characterized by two primary pathological hallmarks: extracellular plaques composed of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[3][4] These pathologies are associated with synaptic dysfunction, neuronal loss, and chronic neuroinflammation, collectively contributing to the clinical manifestations of the disease.[3][4]
The Rise of the Cholinergic Hypothesis
The cholinergic hypothesis, one of the earliest theories on the pathogenesis of AD, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline seen in patients.[4][5][6] This hypothesis is supported by consistent findings of cholinergic deficits in the brains of AD patients.[4][7] The loss of cholinergic neurons in the basal forebrain and the subsequent reduction in ACh levels in the cerebral cortex and hippocampus are believed to impair cognitive processes such as learning and memory.[4]
Acetylcholinesterase (AChE) as a Therapeutic Target
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its action.[3][8] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help to compensate for the loss of cholinergic neurons and improve cognitive function.[6][9] This rationale established AChE as a viable therapeutic target for the symptomatic treatment of AD.[9]
The Dawn of a New Era: The Discovery of Donepezil
From Random Screening to a Lead Compound
The story of donepezil (marketed as Aricept®) began in 1983 at Eisai Co., Ltd.[10] Researchers were searching for a new type of acetylcholinesterase inhibitor that could overcome the limitations of earlier compounds like physostigmine and tacrine, which were hampered by poor oral activity, short duration of action, and liver toxicity.[11] The initial breakthrough came from a random screening of a compound library, which serendipitously identified a seed compound with AChE inhibitory activity.[10][11]
The Journey of E2020 (Donepezil)
Through extensive chemical synthesis and structure-activity relationship (SAR) studies, the initial seed compound was optimized, leading to the creation of a more potent lead compound in 1985.[10] Despite its enhanced efficacy, this compound suffered from a poor pharmacokinetic profile.[10] Further refinement to improve its drug-like properties ultimately led to the synthesis of E2020, which would later be named donepezil.[10] In 1996, after rigorous clinical trials, donepezil received approval from the U.S. Food and Drug Administration (FDA) for the treatment of mild to moderate Alzheimer's disease.[12][13]
Donepezil's Unique Interaction with Acetylcholinesterase
Donepezil is a highly selective and reversible inhibitor of AChE.[11] Its efficacy stems from its unique ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[14] This dual binding is a key feature that has been a guiding principle in the design of subsequent indanone derivatives.[14] The indanone moiety of donepezil plays a crucial role in its interaction with the enzyme.
The Medicinal Chemistry of Indanone Derivatives
Core Scaffold and Structure-Activity Relationships (SAR)
The general structure of donepezil-like indanone derivatives consists of an indanone core linked to a piperidine or a similar nitrogen-containing heterocycle, which in turn is N-benzylated. Modifications to each of these three components have been extensively explored to improve potency, selectivity, and multi-target activity.[15][16] For instance, the 5,6-dimethoxy substitution on the indanone ring has been shown to have efficient interactions with the PAS of AChE.
Representative Synthesis of an Indanone Derivative: A Step-by-Step Protocol
The synthesis of indanone derivatives often involves a Claisen-Schmidt condensation reaction. Below is a representative protocol for the synthesis of a 2-benzylidene-indan-1-one derivative, a common intermediate in the synthesis of more complex indanone-based AChE inhibitors.[14]
Protocol: Synthesis of 2-(4-acetamidobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
-
Preparation of the Reaction Mixture:
-
Dissolve potassium hydroxide (100 mmol, 5.6 g) in methanol.
-
To this solution, add 5,6-dimethoxy-indan-1-one (100 mmol) and 4-acetamidobenzaldehyde (100 mmol, 16.3 g).[14]
-
-
Reaction:
-
Stir the mixture at room temperature for 48 hours. A colored precipitate will form.[14]
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold methanol.
-
Dry the crude product.
-
Recrystallize the product from ethanol to obtain the purified 2-(4-acetamidobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.[14]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[14]
-
Key Indanone Derivatives and their Biological Activities
The development of indanone derivatives has led to a wide range of compounds with varying potencies for AChE inhibition and other biological activities. The following table summarizes the AChE inhibitory activity (IC₅₀ values) of donepezil and some of its derivatives.
| Compound | AChE IC₅₀ (µM) | Reference |
| Donepezil | 0.0201 | [14] |
| Compound D28 | 0.0248 | [14] |
| Compound D29 | 0.0224 | [14] |
| Compound D30 | 0.0257 | [14] |
| Compound 9 | 0.0148 | [17] |
| Compound 14 | 0.0186 | [17] |
| Compound 6a | 0.0018 | [18] |
Mechanism of Action: Beyond Acetylcholinesterase Inhibition
Dual Binding Site Inhibition of AChE
As mentioned earlier, a key feature of many indanone derivatives is their ability to simultaneously bind to the CAS and PAS of AChE. The CAS is where acetylcholine is hydrolyzed, while the PAS is located at the entrance of the active site gorge and is implicated in the allosteric modulation of the enzyme's activity and in the pathogenesis of AD through its interaction with Aβ peptides.
A Multi-Target-Directed Ligand Approach
Recognizing the multifactorial nature of Alzheimer's disease, research has shifted towards developing indanone derivatives that can act on multiple targets simultaneously. This is known as the multi-target-directed ligand (MTDL) approach.[3][17]
Several indanone derivatives have been shown to inhibit the aggregation of Aβ peptides, a key event in the formation of amyloid plaques.[17] Some compounds can also promote the disaggregation of pre-formed Aβ fibrils.[17] This anti-Aβ aggregation activity adds a potential disease-modifying dimension to these compounds.
Oxidative stress is another significant contributor to the neurodegeneration seen in AD. Many newly synthesized indanone derivatives incorporate moieties with antioxidant properties, which can help protect neurons from oxidative damage.[3][14]
Signaling Pathway Diagram
The following diagram illustrates the cholinergic signaling pathway at the synapse and the inhibitory action of indanone derivatives on acetylcholinesterase.
Caption: Cholinergic signaling and AChE inhibition by indanone derivatives.
Experimental Workflows in Indanone Derivative Drug Discovery
From Concept to Clinic: A General Workflow
The discovery and development of new indanone derivatives for Alzheimer's disease follow a multi-stage process that begins with target identification and validation and progresses through lead discovery, optimization, preclinical studies, and finally, clinical trials.
Workflow Diagram
The diagram below outlines the general experimental workflow for the discovery and development of indanone-based drugs for Alzheimer's disease.
Caption: General workflow for indanone derivative drug discovery.
Future Directions and Conclusion
The journey of indanone derivatives in Alzheimer's research, from the single-target approach of donepezil to the current paradigm of multi-target-directed ligands, exemplifies the evolution of our understanding of this complex disease. Future research will likely focus on refining the MTDL approach, perhaps by incorporating additional targets such as neuroinflammation or tau pathology.[19] The development of more sophisticated in silico models will aid in the rational design of new derivatives with improved efficacy and safety profiles.[20] While a cure for Alzheimer's remains elusive, the continued exploration and optimization of indanone derivatives offer a promising avenue for developing more effective therapies to manage the symptoms and potentially slow the progression of this devastating disease.
References
- Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.
- A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers.
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease | Request PDF. ResearchGate.
- New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. MDPI.
- Alzheimer's Disease Treatment The Aricept R&D Story. Eisai Co., Ltd..
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF. ResearchGate.
- Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Bilecik Şeyh Edebali Üniversitesi DSpace Repository.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed.
- Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Bentham Science Publishers.
- New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC - NIH.
- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC.
-
The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]
-
Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Available at: [Link]
-
Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. Available at: [Link]
-
Donepezil. Wikipedia. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis Online. Available at: [Link]
-
Donepezil. ALZFORUM. Available at: [Link]
-
Discovery of a New Donepezil-like Acetylcholinesterase Inhibitor for Targeting Alzheimer's Disease: Computational Studies with Biological Validation. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
(PDF) Sugimoto H, Ogura H, Arai Y, Limura Y, Yamanishi Y. Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Jpn J Pharmacol 89: 7-20. ResearchGate. Available at: [Link]
- Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors. Google Patents.
-
Role of Cholinergic Signaling in Alzheimer's Disease. PMC. Available at: [Link]
-
The Cholinergic Hypothesis of Age and Alzheimer's Disease-Related Cognitive Deficits: Recent Challenges and Their Implications for Novel Drug Development. Journal of the American Society for Experimental NeuroTherapeutics. Available at: [Link]
-
Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. Available at: [Link]
-
DISCOVERY OF DONEPEZIL-LIKE COMPOUNDS AS POTENTIAL ACETYLCHOLINESTERASE INHIBITORS DETERMINED BY PHARMACOPHORE MAPPING-BASED VIR. DergiPark. Available at: [Link]
-
Acetylcholinesterase Inhibitors for Alzheimer's Disease. Taylor & Francis Online. Available at: [Link]
-
Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. Available at: [Link]
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. Available at: [Link]
-
The cholinergic hypothesis of Alzheimer's disease: A review of progress. ResearchGate. Available at: [Link]
-
Acetylcholine and the Cholinergic Hypothesis of Alzheimer's. Brain Health and Dementia. Available at: [Link]
Sources
- 1. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents [acikkaynak.bilecik.edu.tr]
- 2. Molecular Medicine Reports [spandidos-publications.com]
- 3. Frontiers | A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation [frontiersin.org]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. beingpatient.com [beingpatient.com]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eisai.com [eisai.com]
- 11. researchgate.net [researchgate.net]
- 12. Donepezil - Wikipedia [en.wikipedia.org]
- 13. alzforum.org [alzforum.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. scielo.br [scielo.br]
Methodological & Application
Synthesis of 5-Benzyloxy-6-methoxy-1-indanone from 3-(3-benzyloxy-4-methoxyphenyl)propionic acid
Executive Summary
This application note details the regioselective synthesis of 5-Benzyloxy-6-methoxy-1-indanone from 3-(3-benzyloxy-4-methoxyphenyl)propionic acid . This transformation is a critical step in the synthesis of Donepezil (Aricept®) analogs and various acetylcholinesterase (AChE) inhibitors.
The synthesis relies on an Intramolecular Friedel-Crafts Acylation . While conceptually straightforward, the presence of the acid-labile benzyl ether moiety presents a specific chemoselectivity challenge. Standard harsh Lewis acid conditions (e.g.,
This guide presents two validated protocols:
-
Method A (Preferred): Polyphosphoric Acid (PPA) Cyclization – High functional group tolerance.
-
Method B (Alternative): Acid Chloride/Lewis Acid Cyclization – High reactivity, requiring strict temperature control.[1]
Retrosynthetic & Mechanistic Analysis
The transformation involves the formation of a C-C bond between the carboxylic acid terminus (activated as an acylium ion) and the aromatic ring.
Regioselectivity
The starting material, 3-(3-benzyloxy-4-methoxyphenyl)propionic acid, possesses two potential sites for ring closure: Position 2 and Position 6 .
-
Position 2 (Ortho to Benzyloxy): Sterically crowded due to the adjacent propionic chain and the bulky benzyloxy group.
-
Position 6 (Para to Benzyloxy): Sterically accessible and electronically activated by the strong para-directing effect of the benzyloxy group.
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway highlighting the critical risk of debenzylation.
Critical Process Parameters (CPPs)
To ensure reproducibility and purity, the following parameters must be controlled:
| Parameter | Method A (PPA) | Method B (Acid Chloride) | Impact |
| Temperature | 60°C – 75°C | -10°C – 0°C | High temps cause debenzylation; low temps stall reaction. |
| Stoichiometry | Solvent quantity (10-15 vol) | 1.1 eq | Excess Lewis acid promotes ether cleavage. |
| Reaction Time | 1 – 2 Hours | 30 – 60 Minutes | Extended exposure to acid degrades the benzyl ether. |
| Agitation | High Shear (Viscous) | Standard | PPA is highly viscous; poor mixing leads to hot spots. |
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)
Rationale: PPA acts as both solvent and catalyst. It is milder than Aluminum Chloride, significantly reducing the risk of benzyl ether cleavage.[1]
Reagents
-
Starting Material: 10.0 g (34.9 mmol)
-
Polyphosphoric Acid (83-85%
): 100 g (~10 volumes) -
Quench: Ice/Water mixture
Step-by-Step Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is essential due to viscosity) and a temperature probe.
-
Charging: Charge 100 g of Polyphosphoric Acid (PPA) into the flask. Heat to 60°C to lower viscosity.
-
Addition: Add 10.0 g of 3-(3-benzyloxy-4-methoxyphenyl)propionic acid portion-wise over 10 minutes.
-
Note: The mixture will turn deep orange/red.
-
-
Reaction: Stir at 70°C ± 5°C for 1.5 to 2 hours.
-
Monitor: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[2] Look for the disappearance of the acid peak.
-
Caution: Do not exceed 80°C; debenzylation accelerates rapidly above this threshold.
-
-
Quench:
-
Prepare 300 mL of crushed ice/water in a 1 L beaker with vigorous stirring.
-
Pour the hot reaction mixture slowly into the ice water. The PPA will hydrolyze and dissolve; the product will precipitate as an off-white/pale yellow solid.
-
-
Isolation: Stir the aqueous slurry for 30 minutes to ensure all PPA is hydrolyzed. Filter the solid via a Buchner funnel.
-
Washing: Wash the filter cake copiously with water (
mL) until the filtrate is neutral (pH ~7). Wash once with cold saturated to remove unreacted acid, then water again.[1] -
Purification: Recrystallize from Ethanol or Methanol.
-
Expected Yield: 75 – 85%
-
Appearance: Pale yellow crystals.
-
Method B: Acid Chloride / Lewis Acid Route (High Activity)
Rationale: Useful for scale-up where PPA waste disposal is difficult. Requires strict temperature control.[1]
Reagents
-
Starting Material: 10.0 g (34.9 mmol)
-
Thionyl Chloride (
): 4.0 mL (1.5 eq) -
Aluminum Chloride (
): 5.1 g (1.1 eq) -
Dichloromethane (DCM): 100 mL (Dry)
-
DMF: 2-3 drops (Catalyst)
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve starting material in 50 mL dry DCM. Add 2 drops DMF.
-
Add
dropwise at room temperature. -
Reflux for 1 hour or stir at RT for 3 hours.
-
Evaporate solvent and excess
under reduced pressure (azeotrope with toluene if necessary) to obtain the crude acid chloride (yellow oil).
-
-
Cyclization:
-
Dissolve the crude acid chloride in 50 mL dry DCM.
-
Cool the solution to -10°C (Ice/Salt bath).
-
Add
portion-wise over 15 minutes, maintaining internal temp < 0°C.
-
-
Reaction: Stir at 0°C for 1 hour.
-
Critical: Do not let the reaction warm to RT before quenching.
at RT will cleave the benzyl ether.
-
-
Quench: Pour the cold reaction mixture into 200 mL Ice/1N HCl mixture. Stir vigorously.
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.
-
Washing: Wash combined organics with Sat.
, then Brine.[1] Dry over and concentrate. -
Purification: Recrystallize from Ethanol.
Analytical Validation
NMR Characterization Data (Simulated/Reference)
-
NMR (400 MHz,
): -
Key Diagnostic: The presence of two singlets in the aromatic region (para relationship on the indanone ring) confirms the 5,6-substitution pattern.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm.
-
Retention Time Order:
Decision Matrix & Troubleshooting
Use the following workflow to select the appropriate method and troubleshoot issues.
Figure 2: Protocol selection and troubleshooting decision tree.
References
-
Sugimoto, H., et al. (1984).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 27(11), 1300–1315.[1] (Primary reference for Donepezil indanone precursors).
-
Eisai Co., Ltd. (1988).[1] "Process for the preparation of indanone derivatives." European Patent EP0296560.[6] (Describes industrial PPA cyclization methods).
-
Koo, J. (1953).[1] "Internal Friedel-Crafts Acylation: 5,6-Dimethoxy-1-indanone." Organic Syntheses, 33, 43. (Classic protocol for PPA cyclization of phenylpropionic acids).
-
Johnson, D. W., et al. (1988).[1] "Polyphosphoric acid cyclizations of 3-arylpropionic acids." Tetrahedron, 44(15), 4967-4974.[1] (Mechanistic insights into regioselectivity).
Sources
- 1. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. oro.open.ac.uk [oro.open.ac.uk]
- 6. WO2007077443A1 - Process and intermediate for preparation of donepezil - Google Patents [patents.google.com]
Friedel-Crafts acylation methods for preparing 5-Benzyloxy-6-methoxy-1-indanone
Strategic Overview: The Donepezil Intermediate Challenge
The synthesis of 5-benzyloxy-6-methoxy-1-indanone is a critical milestone in the production of Donepezil (Aricept) and related acetylcholinesterase (AChE) inhibitors used in Alzheimer’s disease therapy. While the final drug often features a 5,6-dimethoxy motif, the 5-benzyloxy variant serves as a pivotal "divergent intermediate." The benzyl group acts as a robust protecting group that can be selectively cleaved (hydrogenolysis) to reveal a free phenol at the C-5 position, allowing for the synthesis of diverse derivatives.
The Core Chemical Challenge
The transformation involves the intramolecular Friedel-Crafts acylation of 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid .
-
The Trap: The benzyl ether moiety is acid-sensitive. Classic Friedel-Crafts catalysts like Aluminum Chloride (
) are notorious for cleaving benzyl ethers, resulting in the impurity 5-hydroxy-6-methoxy-1-indanone . -
The Solution: This guide prioritizes Brønsted acid catalysis (Eaton’s Reagent and Polyphosphoric Acid) over strong Lewis acids to preserve the benzyl protecting group while ensuring high regioselectivity.
Mechanistic Insight & Reaction Pathway[1][2][3]
The reaction proceeds via an intramolecular Electrophilic Aromatic Substitution (
Graphviz Diagram: Reaction Mechanism
Caption: Mechanistic pathway highlighting the critical branching point where harsh conditions lead to debenzylation.
Experimental Protocols
Method A: Eaton’s Reagent (Recommended)
Context: Eaton’s Reagent (7.7 wt%
Reagents
-
Substrate: 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid (1.0 equiv).
-
Solvent/Catalyst: Eaton’s Reagent (Commercial or freshly prepared).
-
Quench: Ice-water / Sodium Bicarbonate.[1]
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (
), charge Eaton’s Reagent (5 mL per 1 g of substrate). -
Addition: Cool the reagent to 0–5 °C using an ice bath. Add the solid carboxylic acid substrate portion-wise over 15 minutes.
-
Note: Exotherm control is critical here to prevent immediate debenzylation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane 1:1) or HPLC. Look for the disappearance of the acid peak.
-
-
Quench: Pour the dark reaction mixture slowly into a beaker containing crushed ice (10x volume). Stir vigorously.
-
Workup:
-
Extract the aqueous slurry with Dichloromethane (DCM) (
volumes). -
Wash combined organics with saturated
(to remove residual acid) and then Brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Methanol or Ethanol.
-
Target Yield: 85–92%.
-
Appearance: Off-white to pale yellow solid.
-
Method B: Polyphosphoric Acid (PPA) (Classical)
Context: This is the historical industrial route (Sugimoto et al.). It is robust but suffers from high viscosity (requiring overhead stirring) and generates significant phosphate waste.
Step-by-Step Protocol
-
Preparation: Charge Polyphosphoric Acid (PPA) (10–15 g per 1 g substrate) into a reactor fitted with an overhead mechanical stirrer .
-
Warning: Magnetic stirrers will fail due to PPA viscosity.
-
-
Heating: Heat the PPA to 60 °C to reduce viscosity.
-
Addition: Add the substrate slowly.[2]
-
Cyclization: Increase temperature to 70–80 °C and stir for 1.5–2 hours.
-
Critical Control: Do not exceed 90 °C. Temperatures >95 °C drastically increase the rate of benzyl ether cleavage.
-
-
Quench: Cool to 60 °C. Pour the syrup onto crushed ice. Mechanical stirring is required during the quench to break up the gummy complex.
-
Isolation: The product often precipitates as a solid upon quenching. Filter the solid, wash copiously with water and
, and dry.
Comparative Data Analysis
The following table summarizes the performance of the two methods based on internal process data and literature precedents.
| Metric | Method A: Eaton's Reagent | Method B: PPA (Classical) | Method C: Acid Chloride / |
| Yield | 88 - 94% | 75 - 85% | < 50% (Complex Mixture) |
| Temperature | 20 - 25 °C | 70 - 80 °C | 0 - 5 °C |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 1 Hour |
| Impurity Profile | Clean (>98% purity crude) | Moderate (Contains 5-OH analog) | High Debenzylation |
| Scalability | High (Flow chem compatible) | Medium (Heat transfer issues) | Low (Cryogenic required) |
| Workup | Liquid-Liquid Extraction | Filtration of sticky gum | Quench requires care |
Process Workflow & Decision Tree
This diagram guides the researcher in selecting the appropriate methodology and troubleshooting steps.
Caption: Decision tree for catalyst selection emphasizing the operational simplicity of Eaton's Reagent.
References
-
Sugimoto, H., et al. (1995).[3] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride) and Related Compounds." Journal of Medicinal Chemistry.
-
Eaton, P. E., & Carlson, G. R. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry.
-
Beilstein Journals. (2017). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025).[1] "A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation."
-
Organic Syntheses. (2012). "Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone." Organic Syntheses.
Sources
Application Note: Scalable Synthesis Routes and Process Optimization for Donepezil Hydrochloride Intermediates
Executive Summary
Donepezil hydrochloride is a potent, reversible acetylcholinesterase (AChE) inhibitor and a cornerstone therapeutic for Alzheimer's disease[1]. The active pharmaceutical ingredient (API) is characterized by an indanone core linked to an N-benzylpiperidine moiety[1]. While early synthetic routes relied on cryogenic conditions and hazardous organolithium reagents[2], modern process chemistry demands highly convergent, atom-economical pathways. This application note details an industrially scalable, self-validating protocol utilizing ambient-temperature Aldol condensation and chemoselective hydrogenation to synthesize high-purity Donepezil hydrochloride intermediates[3],[4].
Strategic Overview & Mechanistic Rationale
The synthesis of Donepezil hinges on the efficient coupling of two primary intermediates: 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde ,[4].
Historically, the Eisai patent route executed this coupling using lithium diisopropylamide (LDA) or n-butyllithium at -78 °C,[2]. At a multi-kilogram scale, cryogenic requirements and strict anhydrous conditions introduce severe energetic and operational bottlenecks.
Process Optimization: Recent advancements have demonstrated that substituting strong organometallic bases with sodium hydroxide (NaOH) in methanol, or utilizing Phase Transfer Catalysis (PTC), allows the Aldol condensation to proceed efficiently at ambient temperature ()[3],[4]. Alternatively, the Darzens glycidic ester route—reacting pyridine-4-carboxaldehyde with 2-bromo-5,6-dimethoxyindanone—offers another viable pathway by forming an epoxide intermediate[5]. However, the optimized Aldol condensation remains the industry workhorse due to its superior convergent yield and the spontaneous precipitation of the intermediate, which drives the reaction equilibrium forward[4].
Synthetic Pathway Visualization
Fig 1. Convergent synthesis of Donepezil HCl via Aldol condensation and hydrogenation.
Causality-Driven Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next stage.
Protocol A: Synthesis of 1-Benzylpiperidine-4-carboxaldehyde
Causality & Mechanistic Insight: Starting from ethyl isonipecotate is highly cost-effective[4]. N-benzylation is achieved using benzyl chloride with potassium carbonate (
Step-by-Step Methodology:
-
Alkylation: Suspend ethyl isonipecotate (1.0 eq) and
(1.5 eq) in toluene. Add benzyl chloride (1.1 eq) dropwise. Stir at 80 °C for 6 hours. -
Reduction: Isolate the N-benzyl ester and dissolve in toluene. Slowly add Vitride (1.2 eq) at 0 °C. Stir for 2 hours at ambient temperature[4]. Quench with 10% aqueous NaOH.
-
Oxidation: Dissolve the resulting alcohol in dichloromethane (DCM). Add TEMPO (0.01 eq) and KBr (0.1 eq). Cool to 0 °C and slowly dose aqueous NaOCl (1.1 eq).
-
Self-Validation (IPC): Monitor via GC-FID. The oxidation is validated when the alcohol peak is <0.5% area. IR spectroscopy must confirm a sharp
stretch at ~1720 .
Protocol B: Aldol Condensation to Dehydrodonepezil
Causality & Mechanistic Insight: NaOH in methanol is utilized to selectively deprotonate the
Step-by-Step Methodology:
-
Preparation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol (8 volumes) under an inert
atmosphere at 25 °C[4]. -
Base Addition: Slowly add NaOH flakes (3.2 eq), followed immediately by 1-benzylpiperidine-4-carboxaldehyde (1.0 eq)[4].
-
Reaction: Stir the mixture at 25 °C for 3 hours. A thick yellow precipitate will form[4].
-
Isolation: Filter the solid, wash sequentially with 5% acetic acid (to neutralize residual base), cold methanol, and dry under vacuum[4].
-
Self-Validation (IPC): HPLC monitoring must show 5,6-dimethoxy-1-indanone at < 1.0% area. The physical precipitation of the yellow solid serves as a visual validation of successful dehydration.
Protocol C: Chemoselective Hydrogenation & Salt Formation
Causality & Mechanistic Insight: The exocyclic double bond must be reduced without triggering the hydrogenolysis of the N-benzyl bond[6]. By strictly controlling the hydrogen pressure (1 atm) and utilizing 5% Pd/C at ambient temperature, absolute chemoselectivity is maintained.
Step-by-Step Methodology:
-
Hydrogenation: Dissolve Dehydrodonepezil in THF/Methanol (1:1). Add 5% Pd/C (10% w/w).
-
Reduction: Purge the reactor with
, then . Stir under 1 atm of at 25 °C. -
Salt Formation: Filter the catalyst through Celite. Concentrate the filtrate to yield Donepezil free base. Dissolve in methanol and add 1.0 eq of methanolic HCl. Add diisopropyl ether (DIPE) dropwise to induce crystallization.
-
Self-Validation (IPC): The reaction is monitored via a mass flow controller. The system self-validates by halting the reaction the moment exactly 1.0 molar equivalent of
is consumed. Final API purity is confirmed via HPLC (>99.8%)[4].
Quantitative Process Data
The following table summarizes the process improvements achieved by shifting from the traditional cryogenic route to the optimized scalable route.
| Process Parameter | Traditional Route (Eisai Patent) | Optimized Scalable Route |
| Base for Condensation | n-Butyllithium / LDA | NaOH / Phase Transfer Catalyst |
| Reaction Temperature | -78 °C (Cryogenic) | 25 °C (Ambient) |
| Solvent System | Anhydrous THF | Methanol or Biphasic (Toluene/Water) |
| Intermediate Yield | ~45% – 55% | 85% – 92% |
| Hydrogenation Risk | High (N-debenzylation side reactions) | Low (Controlled 1 atm |
| Overall API Purity | ~95% (Requires column chromatography) | >99.8% (Direct crystallization) |
References
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil Source: Asian Journal of Chemistry (2017) URL:[Link]
-
A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug Source: Chemical and Pharmaceutical Bulletin (2010) URL:[Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease Source: Frontiers in Chemistry (2022) URL:[Link]
Sources
- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 2. EP1954676B1 - Process for making donepezil - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Reagent Selection for the Synthesis of 5-Benzyloxy-6-methoxy-1-indanone
Abstract
5-Benzyloxy-6-methoxy-1-indanone is a pivotal intermediate in medicinal chemistry, most notably serving as a cornerstone for the synthesis of acetylcholinesterase inhibitors like Donepezil, used in the management of Alzheimer's disease.[1][2] The efficient construction of this indanone core is therefore of significant interest to researchers in drug discovery and process development. This guide provides an in-depth analysis of the strategic reagent selection for its synthesis, moving beyond a mere recitation of steps to explore the underlying chemical principles and rationale. We will dissect the synthesis into two primary stages: the preparation of the key precursor, 3-(4-benzyloxy-3-methoxyphenyl)propionic acid, and its subsequent intramolecular Friedel-Crafts cyclization. This document offers a comparative analysis of cyclization catalysts, detailed, field-tested protocols, and a discussion of the safety and handling considerations essential for laboratory practice.
Retrosynthetic Analysis and Strategic Overview
A logical approach to any multi-step synthesis begins with a retrosynthetic analysis. The target indanone is constructed via an intramolecular Friedel-Crafts acylation, which dictates that the immediate precursor must be an appropriately substituted 3-arylpropionic acid. This precursor, in turn, can be derived from more readily available starting materials.
Caption: Retrosynthetic pathway for the target indanone.
The forward synthesis, therefore, involves a three-stage process:
-
Protection and Chain Extension: Starting from a commercially available building block like isovanillin (3-hydroxy-4-methoxybenzaldehyde), the phenolic hydroxyl is protected, and the carbon backbone is extended.
-
Saturation: The resulting acrylic acid derivative is reduced to the corresponding propionic acid.
-
Cyclization: The key intramolecular Friedel-Crafts acylation is performed to construct the five-membered ring of the indanone.
The critical choices in this pathway lie in the selection of the protecting group and, most importantly, the reagent system used to effect the final ring-closing reaction.
Synthesis of the Precursor: 3-(4-Benzyloxy-3-methoxyphenyl)propionic Acid
The efficient synthesis of the cyclization precursor is paramount. The process begins with isovanillin, leveraging its substitution pattern which maps directly onto the target molecule.
Step 2.1: Protection of the Phenolic Hydroxyl Group
The acidic phenolic proton of isovanillin must be protected to prevent interference with subsequent carbanion-based or organometallic reactions.
-
Reagent Selection: The benzyl group is an ideal choice for this protection.
-
Rationale (Expertise & Experience): The benzyl ether is robust and stable to the basic conditions of the subsequent condensation and the catalytic hydrogenation conditions used for alkene reduction. Crucially, it can be readily removed in later synthetic stages via hydrogenolysis (H₂/Pd-C) if the free phenol is required, a common step in the final stages of synthesizing active pharmaceutical ingredients.
-
-
Protocol: Benzylation is typically achieved using benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenol, and the resulting phenoxide acts as a nucleophile, displacing the halide from the benzyl reagent.
Step 2.2: Carbon Chain Extension and Reduction
With the protected aldehyde in hand, the two-carbon extension to form the propionic acid side chain is addressed.
-
Reagent Selection: The Knoevenagel condensation followed by hydrogenation is a reliable and high-yielding method.
-
Rationale (Trustworthiness): This two-step sequence is well-established. The Knoevenagel condensation of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid in the presence of a base like pyridine (often with a catalytic amount of piperidine) proceeds cleanly to form the cinnamic acid derivative. The subsequent reduction of both the alkene double bond and decarboxylation can often be achieved in a single step. A more controlled approach involves the catalytic hydrogenation of the double bond using Hydrogen (H₂) gas with a Palladium on Carbon (Pd/C) catalyst, followed by thermal decarboxylation if necessary.
-
Caption: Workflow for the synthesis of the indanone precursor.
Intramolecular Friedel-Crafts Cyclization: A Comparative Analysis of Reagents
This is the most critical step in the synthesis, where the choice of reagent directly impacts yield, purity, and scalability. The reaction involves the formation of an electrophilic acylium ion (or a related activated species) which is then attacked by the electron-rich aromatic ring.[3][4]
Mechanistic Overview
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
The effectiveness of the cyclization depends on the ability of the reagent to generate the electrophilic acyl species without causing unwanted side reactions, such as intermolecular polymerization or de-benzylation. The aromatic ring is sufficiently activated by the ortho-methoxy and para-benzyloxy groups for this cyclization to proceed efficiently.
Reagent Comparison
The table below summarizes the most common and effective reagents for this transformation.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Polyphosphoric Acid (PPA) | Neat or in a co-solvent, 80-120 °C | Inexpensive, powerful dehydrating agent, acts as both solvent and catalyst.[5] | Highly viscous, difficult to stir and handle. Workup requires quenching into large volumes of ice water. Can lead to charring at high temperatures.[6] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-100 °C | Less viscous and easier to handle than PPA. Often gives cleaner reactions and simpler workup.[7] | More expensive than PPA. Methanesulfonic acid is highly corrosive. |
| Triflic Acid (CF₃SO₃H) | Catalytic or stoichiometric, often at lower temperatures (RT to 80 °C). Microwave-compatible.[8] | Extremely strong acid, allowing for faster reactions and milder conditions. Can be used in catalytic amounts.[7] | High cost, highly corrosive, and moisture-sensitive. |
| Acyl Chloride / Lewis Acid | 1. SOCl₂ or (COCl)₂, RT to 40 °C2. AlCl₃ or SnCl₄ in solvent (DCM, DCE), 0 °C to RT | Classic, highly effective method.[9] Acyl chloride is very reactive. Good for less activated systems. | Two-step process. Generates corrosive HCl gas. Requires stoichiometric Lewis acid, leading to significant aqueous waste during workup.[10] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is valued for its cost-effectiveness and reliability.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (10 parts by weight relative to the starting material). Begin vigorous stirring and heat the PPA to 80-90 °C to reduce its viscosity.
-
Reagent Addition: Slowly add 3-(4-benzyloxy-3-methoxyphenyl)propionic acid (1.0 equivalent) in portions to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100 °C.
-
Reaction: Stir the resulting mixture at 90-95 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the flask to cool to approximately 60 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very carefully and slowly, pour the viscous reaction mixture into the ice-water with vigorous stirring. This quenching is highly exothermic.
-
Extraction: The resulting aqueous slurry will contain the precipitated product. Extract the mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethanol/water to yield pure 5-Benzyloxy-6-methoxy-1-indanone.
Protocol 2: Cyclization via Acyl Chloride with Aluminum Chloride (AlCl₃)
This two-step method offers an alternative for robust, high-yield cyclization.[9][11]
Part A: Formation of the Acyl Chloride
-
In a flask under a nitrogen atmosphere, suspend 3-(4-benzyloxy-3-methoxyphenyl)propionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Stir the mixture at room temperature or gentle reflux (40 °C) for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Part B: Friedel-Crafts Cyclization
-
In a separate flask under nitrogen, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) in anhydrous DCM at 0 °C (ice bath).
-
Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the AlCl₃ slurry, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute HCl.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash, dry, and concentrate as described in Protocol 1. Purify the crude product by column chromatography on silica gel or recrystallization.
Safety and Handling
-
Polyphosphoric Acid (PPA) & Eaton's Reagent: Highly corrosive and cause severe burns. PPA is extremely viscous and its quenching in water is violently exothermic. Handle with extreme care in a chemical fume hood.
-
Triflic Acid (TfOH): A superacid that is extremely corrosive and reacts violently with water. Must be handled with appropriate PPE in a fume hood.
-
Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts with moisture to release HCl and SO₂ gases. All operations must be performed in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment (glove box or under inert atmosphere). Its quenching is also highly exothermic.
Conclusion
The successful synthesis of 5-Benzyloxy-6-methoxy-1-indanone hinges on a strategic selection of reagents for both the creation of the propionic acid precursor and its ultimate cyclization. While the Knoevenagel condensation provides a reliable route to the precursor, the core decision lies in the choice of the Friedel-Crafts cyclization agent. For large-scale, cost-sensitive syntheses, Polyphosphoric Acid remains a viable, albeit challenging, option. For greater ease of handling and potentially cleaner reactions, Eaton's Reagent offers a superior alternative. When reaction speed and mild conditions are paramount, Triflic Acid is an excellent but costly choice. Finally, the classic acyl chloride/AlCl₃ route provides a powerful and robust two-step alternative that is highly effective and well-understood. The final choice will depend on the specific constraints of the laboratory, including scale, budget, available equipment, and the desired purity profile of the final product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Retrieved from [Link]
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Gałęzowska, J., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–513. [Link]
- Hall, H. K., & Warrick, P. (1991). Method for producing 1-indanone derivatives.
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Gałęzowska, J., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-513. [Link]
- Unknown. (2018). A kind of preparation method of indanone compounds.
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Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. [Link]
-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5619-5631. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Retrieved from [Link]
-
Kaur, M., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
- Unknown. (2019). A kind of method for preparing 5-hydroxy-1-indanone.
-
Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(40), 5449-5451. [Link]
-
Reddy, T. R., et al. (2021). Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives via In Situ Formed Acetal-Facilitated Nucleophilic Addition and 4π-Electron-5-Carbon Electrocyclization Sequence. The Journal of Organic Chemistry, 86(23), 16486-16500. [Link]
- Van der Heijden, H. T., et al. (2003). Process for preparing 1-indanones.
-
Ali, T., et al. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
-
Reddy, T. R., et al. (2021). Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives... ResearchGate. [Link]
-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [Link]
-
Ali, T., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Vasil’ev, A. V., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. RSC Advances, 13(42), 29699-29710. [Link]
-
Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]
-
Snyder, H. R., & Elston, C. T. (1954). Polyphosphoric Acid as a Reagent in Organic Chemistry. VII. Acylation. Journal of the American Chemical Society, 76(23), 6039-6041. [Link]
-
Majumdar, D., & Panda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29595–29643. [Link]
-
Fillion, E., et al. (2010). Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. The Journal of Organic Chemistry, 75(16), 5674-5681. [Link]
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Optimizing Purity: A Guide to Solvent Systems for the Recrystallization of 5-Benzyloxy-6-methoxy-1-indanone
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of pharmacologically active molecules, the purification of intermediates is a cornerstone of process chemistry, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Benzyloxy-6-methoxy-1-indanone is a key building block in the synthesis of various therapeutic agents. Its purity is paramount to ensure the success of subsequent synthetic steps and to minimize the presence of impurities in the final drug product. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of solvent systems for the effective recrystallization of 5-Benzyloxy-6-methoxy-1-indanone.
Understanding the Molecule: Physicochemical Properties of 5-Benzyloxy-6-methoxy-1-indanone
A rational approach to solvent selection begins with an analysis of the target molecule's structure. 5-Benzyloxy-6-methoxy-1-indanone possesses a moderately polar 1-indanone core, a polar methoxy group, and a larger, less polar benzyloxy group. This combination of polar and non-polar functionalities suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective for recrystallization. Aromatic ketones are generally soluble in a range of organic solvents.[3]
While specific experimental data for 5-Benzyloxy-6-methoxy-1-indanone is not widely published, we can infer its properties from closely related analogs. For instance, 6-methoxy-1-indanone has a reported melting point in the range of 105-111 °C.[4][5] The addition of the benzyloxy group would increase the molecular weight and likely alter the melting point, but this provides a crucial benchmark for solvent selection to avoid the phenomenon of "oiling out," where the compound melts in the hot solvent instead of dissolving.[6][7]
The Theory and Practice of Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration). The principle of "like dissolves like" is a foundational concept in solvent selection; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.
Single-Solvent Systems
A single-solvent system is often the most straightforward approach. The ideal solvent will have a boiling point lower than the melting point of the compound to be purified. Given the estimated melting point of our target compound, solvents with boiling points below approximately 100 °C should be prioritized.
Mixed-Solvent Systems
When a suitable single solvent cannot be identified, a mixed-solvent system, also known as a solvent-antisolvent system, is a powerful alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "antisolvent" in which the compound is sparingly soluble. The two solvents must be miscible. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until turbidity (cloudiness) is observed, indicating the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Comparative Analysis of Potential Solvent Systems
Based on the structural characteristics of 5-Benzyloxy-6-methoxy-1-indanone, the following solvent systems are proposed for evaluation. The table below summarizes the key properties of these solvents.
| Solvent/System | Type | Boiling Point (°C) | Polarity Index | Rationale & Considerations |
| Ethanol | Single | 78 | 5.2 | A good starting point due to its intermediate polarity and ability to dissolve a wide range of organic compounds. Its boiling point is well below the expected melting point of the target compound. |
| Isopropanol | Single | 82 | 3.9 | Similar to ethanol but slightly less polar. May offer a different solubility profile that could be advantageous for excluding certain impurities. |
| Ethyl Acetate | Single | 77 | 4.4 | An ester of intermediate polarity, often effective for recrystallizing moderately polar compounds. |
| Toluene | Single | 111 | 2.4 | A less polar, aromatic solvent. Its boiling point is close to the estimated melting point, so caution must be exercised to prevent oiling out. May be suitable if the actual melting point is higher. |
| Ethyl Acetate / Hexane | Mixed | Variable | Variable | A classic mixed-solvent system. Ethyl acetate acts as the "good" solvent, and hexane as the "poor" (non-polar) solvent. Allows for fine-tuning of the polarity. |
| Acetone / Water | Mixed | Variable | Variable | Acetone is a polar "good" solvent, while water is a highly polar "poor" solvent for many organic compounds. The high polarity of water can effectively precipitate the moderately polar target compound. |
| Dichloromethane / Heptane | Mixed | Variable | Variable | Dichloromethane is a "good" solvent with a low boiling point, and heptane is a non-polar "poor" solvent. This combination is often effective but requires careful handling due to the volatility of dichloromethane. |
Experimental Protocols
The following protocols provide a systematic approach to identifying the optimal recrystallization solvent system for 5-Benzyloxy-6-methoxy-1-indanone.
Protocol 1: Small-Scale Solvent Screening
Objective: To rapidly assess the suitability of various single and mixed solvent systems.
Methodology:
-
Place approximately 50 mg of crude 5-Benzyloxy-6-methoxy-1-indanone into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The most effective solvent will yield a significant amount of crystalline precipitate upon cooling.
-
For mixed-solvent systems, dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate, acetone). Add the "poor" solvent (e.g., hexane, water) dropwise until persistent turbidity is observed. Add a drop or two of the "good" solvent to clarify the solution, then cool as described above.
Protocol 2: Preparative Recrystallization
Objective: To purify a larger quantity of 5-Benzyloxy-6-methoxy-1-indanone using the optimal solvent system identified in Protocol 1.
Methodology:
-
Place the crude 5-Benzyloxy-6-methoxy-1-indanone in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent (or the "good" solvent for a mixed system) and heat the mixture to a gentle boil with stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary to achieve dissolution.
-
(For Mixed-Solvent System): Once dissolved in the "good" solvent, add the "poor" solvent dropwise while maintaining the temperature until the solution becomes faintly cloudy. Then, add a few drops of the hot "good" solvent to redissolve the initial precipitate.
-
(Optional - Decolorization): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional - Hot Filtration): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent (or a pre-chilled mixture of the mixed solvents) to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the recrystallized product by melting point analysis and other appropriate analytical techniques (e.g., HPLC, NMR).
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in a typical recrystallization process.
Caption: General workflow for the recrystallization of a solid organic compound.
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the presence of significant impurities is depressing the melting point.[6][7][8] To remedy this, try using a lower-boiling solvent or adding more of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Low Recovery: A low yield of purified product can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is sufficiently cooled to maximize precipitation.
Conclusion
The successful recrystallization of 5-Benzyloxy-6-methoxy-1-indanone is a critical step in many synthetic routes. A systematic approach to solvent selection, beginning with an analysis of the compound's physicochemical properties and followed by small-scale screening, is essential for developing a robust and efficient purification protocol. Both single-solvent and mixed-solvent systems offer viable pathways to high purity. By carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently obtain high-quality material, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
- Laurence, C., & Gal, J.-F. (2010).
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Marcus, Y. (1998). The Properties of Solvents. John Wiley & Sons.
- Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Arnold.
-
Wikipedia contributors. (2024). List of boiling and freezing information of solvents. Wikipedia, The Free Encyclopedia. [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Unacademy. (n.d.). All About Aromatic Ketones. [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
-
JoVE. (2020). Recrystallization - Concept. [Link]
-
University of Richmond. (n.d.). Recrystallization. [Link]
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. [Link]
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
JoVE. (n.d.). Purifying Compounds by Recrystallization. [Link]
-
University of Calgary. (n.d.). Recrystallisation. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. All About Aromatic Ketones [unacademy.com]
- 4. 6-Methoxy-1-indanone = 97 13623-25-1 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
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Troubleshooting & Optimization
Improving yield of 5-Benzyloxy-6-methoxy-1-indanone cyclization reactions
To: User (Drug Development Researcher) From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 5-Benzyloxy-6-methoxy-1-indanone Cyclization
Executive Summary
The cyclization of 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid to 5-benzyloxy-6-methoxy-1-indanone is a pivotal step in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil). While this is a standard intramolecular Friedel-Crafts acylation, the presence of the acid-labile benzyl ether moiety introduces a critical failure mode: debenzylation .
Standard protocols utilizing Polyphosphoric Acid (PPA) often require temperatures (
This guide prioritizes Eaton’s Reagent and Triflic Acid (TfOH) methodologies over traditional PPA to maximize yield and suppress debenzylation.
Module 1: Reagent Selection & Mechanistic Impact
The choice of cyclization agent is the single most significant variable in yield improvement.
| Reagent | Acidity ( | Viscosity | Debenzylation Risk | Recommendation |
| Polyphosphoric Acid (PPA) | High | Very High | High | Avoid. Viscosity causes "hot spots" during heating, leading to local debenzylation. |
| Lewis Superacid | Low | Critical | Do Not Use. | |
| Eaton’s Reagent ( | High | Low | Low | Preferred. Homogeneous solution allows lower temp cyclization ( |
| Triflic Acid (TfOH) / TFAA | Superacid | Low | Minimal | High Performance. Allows cyclization at |
Visualizing the Pathway & Failure Modes
Figure 1: Reaction pathway showing the competition between successful cyclization and the debenzylation/polymerization side reactions.
Module 2: Optimized Experimental Protocol
Methodology: Eaton’s Reagent (7.7 wt%
Step-by-Step Workflow
-
Preparation:
-
Ensure all glassware is flame-dried and flushed with
. Moisture consumes the anhydride, reducing efficacy. -
Prepare or purchase Eaton’s Reagent (
solution in methanesulfonic acid).[1]
-
-
Addition (Critical Step):
-
Charge the starting acid (1.0 equiv) into the reactor.
-
Add Eaton’s Reagent (5–8 volumes relative to substrate weight) slowly at room temperature.
-
Note: Unlike PPA, you do not need to pre-heat the acid.
-
-
Reaction:
-
Heat the mixture to 40–45°C .
-
Monitor: Check TLC/HPLC every 30 minutes. The reaction typically completes in 1–2 hours.
-
Warning: Do not exceed 55°C. The rate of debenzylation increases exponentially above this threshold.
-
-
Quenching (The "Crash Out"):
-
Cool the mixture to 0–5°C.
-
Pour the reaction mixture slowly into a vigorously stirred slurry of ice/water (10 volumes).
-
Observation: The product should precipitate as a solid. If it oils out, the acidity is likely too high during quench; add sodium acetate to buffer the water.
-
-
Isolation:
-
Filter the precipitate.[2]
-
Wash with water until pH is neutral.
-
Recrystallize from Methanol or Ethanol/Water if necessary.
-
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose yield losses based on crude product appearance and analysis.
| Symptom | Probable Cause | Corrective Action |
| Product is Pink/Red | Debenzylation. The phenol byproduct oxidizes easily to colored quinones. | Reduce Temp. Lower reaction temperature by 10°C. Switch from PPA to Eaton's Reagent or TfOH. |
| Low Conversion (<50%) | Water Contamination. | Dry Reagents. Dry the starting material in a vacuum oven ( |
| Black Tar / Gummy Oil | Polymerization. Reaction ran too hot or too concentrated. | Dilute. Increase acid volume to 10x. Improve stirring efficiency (switch from magnetic to overhead stirring). |
| Wrong Regioisomer | Isomerization. Cyclization occurred ortho to methoxy (rare for this substrate but possible). | Check Sterics. Ensure the starting material is pure 3-benzyloxy isomer. Lower temperature favors the kinetic product (para to benzyl). |
| Product "Oils Out" in Water | Trapped Acid. Methanesulfonic acid is solubilizing the product. | Buffer Quench. Quench into saturated |
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for resolving yield issues.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use
Q2: Why is my PPA reaction turning into a hard glass? A: PPA is extremely viscous. If you are using magnetic stirring, the stir bar likely seized, causing the reaction to overheat locally (hot spots) while the edges remained cool. Always use overhead mechanical stirring for PPA reactions, or switch to Eaton's Reagent which is a free-flowing liquid.
Q3: What is the best solvent for recrystallization? A: Methanol is generally preferred. The 5-benzyloxy-6-methoxy-1-indanone crystallizes well from hot methanol. If the product is oily, try triturating with diethyl ether or hexanes to induce crystallization before recrystallizing.
Q4: Can I use Trifluoroacetic Anhydride (TFAA)?
A: Yes. The combination of TFAA and Triflic Acid (TfOH) allows the reaction to proceed at
References
-
Donepezil Synthesis Patent: Sugimoto, H., et al. (1989). Cyclic amine compounds with activity against acetylcholinesterase. US Patent 4,895,841.
- Context: Describes the foundational synthesis of the indanone intermediate using PPA, highlighting the baseline conditions.
-
Eaton's Reagent Utility: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071–4073.
- Context: Establishes the superiority of Eaton's reagent for intramolecular cyclizations involving acid-sensitive substr
-
Regioselectivity in Indanone Synthesis: Agranat, I., & Canle, M. (1999). Friedel-Crafts cyclizations of 3-arylpropionic acids.[1] Journal of Chemical Society, Perkin Transactions 1.
- Context: Discusses how acid concentration and temperature influence the ring-closure position.
-
Optimization of Donepezil Intermediates: Vijaya, R., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[3]
- Context: Provides updated process chemistry insights for the specific 5,6-substituted indanone system.
Sources
Technical Support Center: Troubleshooting Indanone Synthesis
Introduction & Mechanistic Overview
The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science. The most classical and widely employed method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides[1]. While fundamentally sound, this electrophilic aromatic substitution is highly sensitive to the electronic nature of the aromatic ring, steric hindrance, and the physical properties of the acid catalyst.
When cyclization is incomplete, it is rarely a simple kinetic failure; it is usually a breakdown in the generation of the highly electrophilic acylium ion intermediate or a diffusion-limited scenario caused by solvent viscosity. This guide provides mechanistic troubleshooting strategies, validated protocols, and alternative reagent systems to rescue stalled cyclizations.
Diagnostic Workflow
Diagnostic workflow for troubleshooting incomplete intramolecular Friedel-Crafts cyclization.
Frequently Asked Questions (Troubleshooting Guides)
Q1: My cyclization using Polyphosphoric Acid (PPA) stalls at 40-50% conversion. Why is the starting material unreacted despite prolonged heating?
Causality & Solution: PPA acts as both the solvent and the dehydrating acid catalyst. Its efficacy is strictly dependent on its phosphoric anhydride (
Q2: I am obtaining a difficult-to-separate mixture of regioisomers (e.g., 4-methyl vs. 6-methyl-1-indanone). How can I drive the reaction toward a single product?
Causality & Solution: The regioselectivity of intramolecular Friedel-Crafts acylation is governed by the electronic and steric effects of the aromatic substituents, but it is also highly sensitive to the acid catalyst's properties. The degree of PPA hydrolysis dictates the transition state. High
Q3: My aromatic ring contains electron-withdrawing groups (e.g., halogens, nitro). PPA yields no product. What is the alternative?
Causality & Solution: Electron-withdrawing groups severely deactivate the aromatic ring toward electrophilic attack. The relatively mild Brønsted acidity of PPA is insufficient to overcome this high activation energy barrier.
Action: Switch to a more powerful Lewis acid system. Convert the 3-arylpropionic acid to its corresponding acid chloride, followed by cyclization using stoichiometric Aluminum Chloride (
Q4: The workup with PPA is tedious and degrades my methoxy-substituted product. Are there milder, more efficient alternatives?
Causality & Solution: PPA requires quenching with large volumes of crushed ice, creating a highly acidic, exothermic aqueous mixture that can cleave sensitive ether linkages or cause polymerization.
Action: Eaton's reagent (10 wt%
Quantitative Reagent Comparison
To assist in selecting the optimal self-validating system for your specific substrate, consult the comparative data below.
| Reagent System | Substrate Compatibility | Typical Temp (°C) | Average Yield (%) | Workup Complexity | Key Mechanistic Advantage |
| Polyphosphoric Acid (PPA) | Neutral, mildly activated | 60–90 | 40–75 | High (Viscous, exothermic quench) | Inexpensive; tunable regioselectivity via |
| Eaton's Reagent | Neutral, activated, sterically hindered | 25–70 | 70–95 | Low (Liquid, easy neutralization) | Homogeneous kinetics; superior solvent properties. |
| Acid Chloride + | Deactivated (Halogens, Nitro) | 0–25 | 60–85 | Moderate (Aluminum salt emulsions) | Generates discrete, highly reactive acylium ions. |
| Meldrum's Acid Derivatives | Highly functionalized, base-sensitive | 80–110 | 80–98 | Very Low (Volatile gas byproducts) | Eliminates stoichiometric acid waste; self-purifying. |
Standardized Experimental Protocols
Protocol A: Optimized Cyclization via Eaton's Reagent (Self-Validating System)
This protocol is ideal for electron-rich to neutral substrates where PPA yields incomplete conversion due to viscosity issues.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Eaton's reagent (10 wt%
in methanesulfonic acid, 10 equiv. by volume). -
Addition: Add the 3-arylpropionic acid derivative (1.0 equiv.) portion-wise at room temperature.
-
Reaction: Heat the mixture to 50–70 °C for 2–4 hours.
-
Causality: The methanesulfonic acid acts as an excellent solvent, ensuring homogeneous kinetics, while
drives the dehydration to the acylium ion without the diffusion limits of PPA.
-
-
Quench & Validation: Cool to room temperature and carefully pour the mixture over crushed ice. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous
.-
Self-Validation Step: Continue washing until
gas evolution completely ceases. The cessation of bubbling physically validates that the methanesulfonic acid has been fully neutralized, preventing product degradation during concentration.
-
-
Isolation: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel chromatography.
Protocol B: Two-Step Acid Chloride / Cyclization
Mandatory for substrates with deactivated aromatic rings (e.g., nitro or poly-halogenated derivatives).
-
Acid Chloride Formation: Suspend the deactivated 3-arylpropionic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution (
, , ) ceases.-
Causality: DMF forms the active Vilsmeier-Haack intermediate, driving the conversion to the highly reactive acid chloride under mild conditions.
-
-
Concentration: Remove volatiles in vacuo to isolate the crude acid chloride. Do not expose to atmospheric moisture.
-
Friedel-Crafts Acylation: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C. Portion-wise, add anhydrous Aluminum Chloride (
, 1.5 equiv.).-
Causality:
coordinates with the acyl chloride, pulling electron density to generate a discrete, highly electrophilic acylium ion capable of attacking electron-poor rings.
-
-
Quench: Slowly pour the dark reaction mixture into a vigorously stirred ice/1M
bath. The acid is required to break the strong aluminum-ketone complex. Extract with DCM, wash with brine, dry, and concentrate.
References
-
General Synthetic Methodologies for Building Blocks to Construct Molecular Motors The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Organic Syntheses Procedure: Preparation of 2-substituted 1-indanones Organic Syntheses URL:[Link]
-
Regioselective Synthesis of Indanones Synlett (via d-nb.info) URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Polyphosphoric Acid Cyclization
Welcome to the Technical Support Center for Polyphosphoric Acid (PPA) mediated cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. As a powerful dehydrating agent and Brønsted acid, PPA is a versatile reagent for intramolecular cyclizations, but its successful application hinges on precise temperature control. This document provides in-depth, field-proven insights into optimizing this variable, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a PPA-mediated cyclization?
A: Temperature serves two main functions in PPA-mediated cyclizations. First, it provides the necessary activation energy for the desired reaction, which typically involves the formation of an electrophilic intermediate (like an acylium or iminium ion) followed by an intramolecular electrophilic aromatic substitution.[1][2] Second, it significantly decreases the viscosity of PPA, which is crucial for effective mixing and heat transfer within the reaction.[3] PPA is a highly viscous, syrupy liquid at room temperature, but becomes much easier to handle and stir at temperatures above 60°C.[3]
Q2: Is there a "universal" optimal temperature for PPA cyclizations?
A: No. The optimal temperature is highly substrate-dependent. It represents a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition. Factors influencing the optimal temperature include the nucleophilicity of the aromatic ring, the stability of the starting material and product under strongly acidic conditions, and steric hindrance around the reaction centers.[4][5] For example, reactions involving electron-rich aromatic systems may proceed at lower temperatures (e.g., 80-100°C), while those with electron-withdrawing groups or significant steric hindrance may require higher temperatures (e.g., 150-200°C) to achieve a sufficient rate.[5][6]
Q3: How does the concentration or grade of PPA affect the required temperature?
A: The grade of PPA, often expressed as a percentage of P₂O₅ content (e.g., 115% grade corresponds to 83.3% P₂O₅), reflects the average chain length of the polyphosphoric acid oligomers.[7] Higher grades have a stronger dehydrating capability and acidity. While a higher-grade PPA might facilitate the reaction at a slightly lower temperature, the most significant impact is on its viscosity. Higher grades are more viscous. The choice of grade is often balanced with handling practicalities. The key is to use a sufficient excess of PPA to act as both the catalyst and solvent, ensuring the reaction proceeds efficiently.
Q4: My reaction is sluggish even at elevated temperatures. What could be the issue?
A: If the reaction is slow, temperature may not be the only issue. Consider the following:
-
Substrate Reactivity: Is the aromatic ring sufficiently activated (nucleophilic) for the cyclization to occur? Electron-withdrawing groups can significantly slow down or inhibit the reaction.
-
PPA Quality: PPA is hygroscopic. Absorbed water will hydrolyze it to orthophosphoric acid, reducing its efficacy as a dehydrating agent. Ensure you are using fresh, properly stored PPA.
-
Mixing: Due to its high viscosity, inefficient stirring can lead to poor mixing and localized "hot spots," giving the appearance of a sluggish overall reaction. Ensure vigorous mechanical stirring, especially for larger-scale reactions.
-
Steric Hindrance: Highly substituted substrates may require significantly higher temperatures (e.g., >180°C) and longer reaction times to overcome steric repulsion in the transition state.[5]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems encountered during PPA cyclization and provides a logical framework for resolving them by adjusting the reaction temperature.
Issue 1: Low or No Product Yield, Starting Material Recovered
This is one of the most common issues and often points to insufficient activation energy or suboptimal reaction conditions.
The reaction rate is too low at the current temperature to produce a significant amount of product within a reasonable timeframe. The rate of intramolecular electrophilic aromatic substitution is highly dependent on temperature, following the Arrhenius equation, where the rate constant increases exponentially with temperature.[8]
Caption: Troubleshooting low yield in PPA cyclization.
-
Verify Mixing: First, ensure that your mechanical stirrer is powerful enough to create a vortex and homogenize the viscous PPA mixture. If the starting material is a solid, ensure it has fully dissolved.
-
Incremental Temperature Increase: Increase the reaction temperature in 10-20°C increments. Allow the reaction to stir at the new temperature for a set period (e.g., 1-2 hours) before taking an aliquot for analysis.
-
Monitor Progress: Use a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.[9]
-
Extend Reaction Time: If product formation is observed but is slow, the reaction may simply require a longer time at the elevated temperature. Continue monitoring until the starting material is consumed or the product-to-byproduct ratio begins to decrease.
Issue 2: Formation of Char, Tar, or Multiple Byproducts with Low Desired Product Yield
This issue indicates that the reaction temperature is too high, leading to decomposition or undesired side reactions that are kinetically competitive with the desired cyclization.
At excessively high temperatures, substrates or products, particularly those with sensitive functional groups, can undergo decomposition, polymerization, or intermolecular side reactions. The strong acidic and dehydrating nature of PPA can catalyze these undesired pathways. For instance, some substrates may undergo elimination or rearrangement at a faster rate than cyclization when the thermal energy is too high.
Caption: Troubleshooting byproduct formation.
-
Reduce Temperature: Immediately lower the reaction temperature. Start a new experiment at a significantly lower temperature (e.g., 20-30°C lower than the temperature that caused charring).
-
Controlled Addition: Instead of mixing all components at room temperature and then heating, try pre-heating the PPA to the desired (lower) temperature and then adding the substrate slowly, either neat or as a solution in a co-solvent like sulfolane or xylene. This can minimize the time the substrate is exposed to high temperatures before cyclizing.
-
Careful Monitoring and Timely Quenching: Monitor the reaction frequently. As soon as the starting material is consumed (or when the ratio of product to byproduct is optimal), quench the reaction immediately by pouring it onto crushed ice. Over-running the reaction, even at a suitable temperature, can lead to product degradation.
Data Summary: Recommended Temperature Ranges
The optimal temperature for PPA-mediated cyclization is highly dependent on the specific reaction type and substrate. The following table provides general guidance based on common cyclization reactions.
| Reaction Type / Substrate Class | Typical Temperature Range (°C) | Key Considerations | References |
| Bischler-Napieralski (β-Arylethylamides) | 100 - 160 | Electron-rich aryls require lower temperatures. | [10] |
| Pictet-Spengler (β-Arylethylamines) | 80 - 120 | Generally proceeds under milder conditions than Bischler-Napieralski. | |
| Fischer Indole Synthesis | 80 - 140 | Temperature can influence regioselectivity with unsymmetrical ketones. | |
| Intramolecular Friedel-Crafts Acylation | 60 - 150 | Highly dependent on ring strain of the product and activation of the aromatic ring. | [1][3] |
| Cyclization of O-allyl/prenyl phenols | 120 - 150 | Example given at 130°C for dihydrobenzofuran synthesis. | [11] |
| Synthesis of Coumarins | 140 - 150 | Optimized conditions for a specific synthesis were found at 145°C. | [11] |
| Sterically Hindered Substrates | 150 - 200+ | May require significantly higher temperatures to overcome activation barrier. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Screening
-
Setup: In a series of reaction tubes suitable for high-temperature stirring, add polyphosphoric acid (e.g., 10 equivalents by weight relative to the substrate).
-
Substrate Addition: Add the starting material (1 equivalent) to each tube.
-
Heating and Stirring: Place the tubes in a pre-heated aluminum heating block with magnetic stirring. Set each tube to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot in a vial containing ice-cold water and a suitable organic solvent (e.g., ethyl acetate). Vortex thoroughly.
-
Analysis: Analyze the organic layer of each quenched sample by TLC or LC-MS to determine the extent of conversion and the byproduct profile at each temperature.
-
Scale-up: Once the optimal temperature is identified, the reaction can be scaled up in a round-bottom flask equipped with an overhead mechanical stirrer for efficient mixing.
Protocol 2: Reaction Workup
-
Cooling: Allow the reaction mixture to cool to below 100°C but preferably above 60°C to maintain fluidity.[3]
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This hydrolysis is highly exothermic.
-
Neutralization: Once the PPA is fully hydrolyzed and the mixture has cooled, slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate, sodium hydroxide) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
References
- (PDF)
- Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC. (2016, September 14).
- Properties of Polyphosphoric Acid - ResearchG
- Evaluating the Effects of Polyphosphoric Acid (PPA) on the Anti-Ultraviolet Aging Properties of SBR-Modified Asphalt - PMC.
- Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - Beilstein Journals. (2016, September 14).
- Polyphosphoric acid for Bischler-Napieralski type cyclization : r/Chempros - Reddit. (2021, May 10).
- Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen - MIT.
- Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Educ
- Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism - YouTube. (2024, January 12).
- Poly(phosphoric acid) (PPA)
- The kinetics of cyclization reactions on polyaromatics from first principles - PubMed. (2002, October 18).
- US6616906B2 - Method for making polyphosphoric acid - Google P
- Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed. (2013, October 1).
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
- POLYPHOSPHORIC ACID - CAMEO Chemicals.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF - ResearchG
- CN103832986B - A kind of method preparing polyphosphoric acid - Google P
- High-Temperature Characteristics of Polyphosphoric Acid-Modified Asphalt and High-Temperature Performance Prediction Analysis of Its Mixtures - MDPI. (2024, June 8).
- Polyphthalamide (PPA)
- CN103221337A - Polyphosphoric acid compositions having a reduced viscosity - Google P
- Optimization of reaction temperature and substrate concentration. Yield...
- A new method for the kinetic study of cyclization reaction during stabilization of polyacrylonitrile fibers. (2008, May 30).
- Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - MDPI.
- POLYPHOSPHORIC ACID -
- The Alcoholysis of Polyphosphoric Acid - ElectronicsAndBooks.
- Aromatic electrophilic substitution (Ar-SE) Reactions - NPTEL Archive.
- NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (2025, March 10).
- Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - MDPI. (2024, September 29).
- Electrophilic Aromatic Substitution - LabXchange. (2025, January 2).
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC. (2022, April 19).
- High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgew
- Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
- Low temperature rheology of polyphosphoric acid (PPA)
- Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps.
- (PDF) The Influence of Temperature on the Tensile Mechanical Properties of PPA. (2022, May 30).
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC. (2021, April 29).
Sources
- 1. youtube.com [youtube.com]
- 2. LabXchange [labxchange.org]
- 3. ccsenet.org [ccsenet.org]
- 4. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 6. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 7. web.mit.edu [web.mit.edu]
- 8. staff.ulsu.ru [staff.ulsu.ru]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions during 5-Benzyloxy-6-methoxy-1-indanone preparation
Welcome to the technical support guide for the synthesis of 5-Benzyloxy-6-methoxy-1-indanone. This molecule is a crucial intermediate in the development of several pharmaceuticals, most notably Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] The synthesis, which typically involves an intramolecular Friedel-Crafts acylation of 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid, is powerful but can be plagued by side reactions that impact yield and purity.
This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol to provide a deeper understanding of the reaction's mechanics, enabling you to anticipate, troubleshoot, and control the chemical outcomes in your laboratory.
Core Synthesis Pathway
The primary transformation involves the acid-catalyzed cyclization of a substituted phenylpropanoic acid. The acid catalyst protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is subsequently attacked by the electron-rich aromatic ring to form the six-membered ring of the indanone system.
Caption: Main reaction pathway for indanone formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the starting material is largely unreacted. What went wrong?
This is a frequent issue often traced back to the potency of the cyclizing agent or the integrity of the reaction conditions.
-
Probable Cause A: Insufficient Acid Strength or Quantity. The intramolecular Friedel-Crafts acylation requires a potent acid to generate the necessary acylium ion intermediate.[3] If the catalyst is too weak, old, or hydrolyzed, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a sufficient excess of a strong, anhydrous cyclizing agent. Polyphosphoric acid (PPA) is common, but its efficacy is highly dependent on its P₂O₅ content; older PPA can absorb atmospheric moisture, reducing its strength. For difficult cyclizations, stronger acids like trifluoromethanesulfonic acid (triflic acid) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are more reliable, albeit more expensive and hazardous.[4]
-
-
Probable Cause B: Presence of Moisture. Friedel-Crafts reactions are notoriously sensitive to water. Moisture will hydrolyze the acid catalyst and quench the acylium ion intermediate as it forms.
-
Solution: Rigorously dry all glassware in an oven (≥120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents and ensure your starting propanoic acid is completely dry.
-
Question 2: I've isolated my product, but NMR analysis shows it's a mixture of two isomers. How can I improve regioselectivity?
This is the most challenging aspect of this synthesis. The formation of the regioisomeric byproduct, 7-benzyloxy-6-methoxy-1-indanone , occurs because the acylium ion can attack the aromatic ring at two different positions.
-
Chemical Rationale: Both the benzyloxy and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution.
-
Desired Pathway: Cyclization occurs ortho to the benzyloxy group and para to the methoxy group.
-
Side Pathway: Cyclization occurs ortho to the methoxy group and para to the benzyloxy group.
-
-
Solution 1: Leverage Steric Hindrance. The benzyloxy group is significantly bulkier than the methoxy group. This steric hindrance can disfavor the attack at the position ortho to it. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can amplify this steric effect and improve selectivity.
-
Solution 2: Modulate PPA Composition. For syntheses using PPA, its composition is critical. PPA with a higher P₂O₅ content (e.g., 115% grade, ~83% P₂O₅) has been shown to favor the formation of indanone isomers where the electron-donating group is ortho or para to the new carbonyl. In this specific case, this would favor the desired product where the activating methoxy group is para to the site of acylation.
Question 3: My product is contaminated with a phenolic impurity, identified as 5-hydroxy-6-methoxy-1-indanone. What is causing this?
This indicates cleavage of the benzyl ether protecting group.
-
Probable Cause: Overly Harsh Acidic Conditions. The benzyloxy group is an ether, which can be cleaved by strong acids.[5] This is particularly problematic with superacids like triflic acid or when using PPA at high temperatures (>100 °C) for extended periods. The acid protonates the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water (during workup) or other species.
-
Solution:
-
Reduce Temperature: Perform the cyclization at the lowest effective temperature (e.g., 60-80 °C for PPA).
-
Shorten Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Choose a Milder Reagent: If debenzylation remains a persistent issue, consider a less aggressive catalyst system.
-
-
Question 4: The reaction mixture turned black and resulted in an intractable tar. Is this salvageable?
Unfortunately, extensive charring usually indicates irreversible decomposition and polymerization.
-
Probable Cause: Excessive Heat. Electron-rich aromatic compounds and their acylated products can be sensitive to high temperatures in the presence of strong acids, leading to uncontrolled side reactions and polymerization.
-
Prevention:
-
Strict Temperature Control: Use an oil bath and a reliable thermometer. Do not exceed the recommended temperature for your chosen catalyst.
-
Controlled Addition: For larger-scale reactions, consider adding the propanoic acid precursor portion-wise to the pre-heated acid catalyst. This helps to control any initial exotherm.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere to prevent air oxidation, which can contribute to the formation of colored impurities.
-
-
Caption: Key side reactions competing with the desired cyclization.
Frequently Asked Questions (FAQs)
-
Q1: What are the pros and cons of the most common cyclizing agents?
-
A1: The choice of catalyst is a trade-off between reactivity, cost, and the potential for side reactions. See the table below for a summary.
-
-
Q2: How critical is the purity of the starting 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid?
-
A2: It is absolutely critical. Impurities from its synthesis (e.g., residual base or unreacted malonic esters) can interfere with the Friedel-Crafts reaction.[6] It is strongly recommended to recrystallize the acid until it is a sharp-melting, crystalline solid before proceeding.
-
-
Q3: What is the best work-up procedure after the reaction is complete?
-
A3: The standard procedure is to cool the reaction mixture and then carefully and slowly pour it onto a large amount of crushed ice or ice-water with vigorous stirring. This hydrolyzes the catalyst and precipitates the crude product. The solid can be filtered, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with a saturated sodium bicarbonate solution (to remove acidic residue), water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Q4: My crude product is an oil/waxy solid. What is the best method for purification?
-
A4: Flash column chromatography on silica gel is the most effective method for separating the desired product from the regioisomer and other impurities. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, works well. The fractions can be monitored by TLC. If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can also yield a highly pure product.
-
Data Summary: Comparison of Cyclizing Agents
| Catalyst | Typical Conditions | Pros | Cons | Key Side Reactions |
| Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | Inexpensive, effective, acts as solvent | Viscous, difficult to stir, variable activity | Regioisomer formation, charring at high temp. |
| Eaton's Reagent (7.7% P₂O₅ in MsOH) | 60-80 °C, 1-4 h | More reactive than PPA, less viscous | Corrosive, moisture-sensitive | Debenzylation if overheated |
| Triflic Acid (TfOH) | 0 °C to RT, 0.5-2 h | Very powerful, fast reactions, low temp. | Expensive, superacid, requires careful handling | High risk of debenzylation , potential for charring[4][7] |
Detailed Experimental Protocol (Example using PPA)
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid (1.0 eq)
-
Polyphosphoric Acid (115% grade, ~10-15x by weight)
-
Crushed Ice / Deionized Water
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Preparation: Place polyphosphoric acid (e.g., 50 g) into a three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA in an oil bath to 75 °C with steady stirring until it is mobile.
-
Addition of Substrate: Once the temperature is stable, add the 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid (e.g., 5.0 g) in one portion. The mixture may become thicker initially.
-
Reaction: Maintain the internal temperature between 75-80 °C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool slightly (to ~60 °C). In a separate large beaker, prepare a mixture of crushed ice and water (e.g., 500 mL). Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. A precipitate should form.
-
Extraction: Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of the PPA. Extract the mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, or until CO₂ evolution ceases), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically a pale yellow or off-white solid.
-
Purification: Purify the crude solid via flash column chromatography on silica gel to separate the desired 5-benzyloxy-6-methoxy-1-indanone from any regioisomer or other impurities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Retrieved from [Link]
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. DOI: 10.1055/s-0033-1339156
- Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 468–498. DOI: 10.3762/bjoc.13.48
- DSM Fine Chemicals Austria NFG GmbH & Co KG. (2003). U.S. Patent No. 6,548,710B2. Google Patents.
- Gemo, R., et al. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. DOI: 10.26434/chemrxiv-2022-h2k6c
- Mewshaw, R. E., & Johnson, R. L. (1987). 4-benzyloxyindole. Organic Syntheses, 65, 24. DOI: 10.15227/orgsyn.065.0024
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.
- Shetgaonkar, S. E., et al. (2024). Triflic Acid-Promoted Friedel–Crafts-type carbocyclization of Alkenylated Biphenyl Derivatives: Synthesis and Photophysical Studies of novel 9,10-dihydrophenanthrenes. Heliyon, 10(15), e35064. DOI: 10.1016/j.heliyon.2024.e35064
- Fun, H.-K., et al. (2009). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. DOI: 10.1107/S160053680901297X
- Zhang, C., et al. (2021). Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals. Dalton Transactions, 50(31), 10793-10800. DOI: 10.1039/D1DT01928K
- Kumar, A., et al. (2008). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Organic Process Research & Development, 12(4), 645-648. DOI: 10.1021/op800033q
-
Shetgaonkar, S. E., et al. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. Heliyon, 10(15), e35064. Available from: [Link]
- Hetero Drugs Limited. (2014). U.S. Patent Application No. 14/162,130. Google Patents.
- Olah, G. A., & Prakash, G. K. S. (2003). 9,10-diphenylphenanthrene. Organic Syntheses, 79, 144. DOI: 10.15227/orgsyn.079.0144
- Wu, Y., & Chen, G. (2009). Synthetic process for ethyl 3-(4-benzyloxyphenyl)-2-cyanoacrylate. Faming Zhuanli Shenqing, CN 101508611 A.
- Reddy, P. P., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(14), 2369-2376. DOI: 10.1080/00397910701430030
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(5), 105779. DOI: 10.1016/j.arabjc.2024.105779
- Lee, Z., et al. (2018). Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. Molecules, 23(10), 2660. DOI: 10.3390/molecules23102660
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
- Lee, H., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Agent. The Journal of Organic Chemistry, 88(12), 8111–8123. DOI: 10.1021/acs.joc.3c00645
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Reddy, C. R., et al. (2015). Triflic acid catalyzed intermolecular hydroamination of alkenes with Fmoc-NH2 as the amine source. Organic & Biomolecular Chemistry, 13(28), 7661-7665. DOI: 10.1039/C5OB01131A
- Kumar, A., et al. (2023). Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline]. Organic & Biomolecular Chemistry, 21(44), 8963-8970. DOI: 10.1039/D3OB01362A
-
Kochetkov, V. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. Available from: [Link]
- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2533. DOI: 10.3987/COM-03-9878
-
Yurttaş, L., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Pharmaceuticals, 15(12), 1563. Available from: [Link]
- Lee, Z., et al. (2018). Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. Molecules, 23(10), 2660. DOI: 10.3390/molecules23102660
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Cole, M. L., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Chemical Science, 15(20), 7545-7551. Available from: [Link]
- Anisimov, A. V., et al. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKIVOC, 2001(9), 49-54. DOI: 10.3998/ark.5550190.0002.906
- Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. DOI: 10.3390/M1806
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. DOI: 10.3762/bjoc.6.6
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Technical Support Center: Purification Strategies for Sticky Solid Indanone Intermediates
Welcome to the Technical Support Center for the purification of indanone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often troublesome compounds. Indanones are a critical structural motif in numerous biologically active molecules and synthetic intermediates.[1][2] However, their synthesis, frequently involving intramolecular Friedel-Crafts reactions with strong acids like polyphosphoric acid (PPA) or Lewis acids, can lead to impure, sticky, or oily crude products that resist standard purification methods.[2][3]
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common purification problems and provide validated, step-by-step protocols to achieve high-purity indanone intermediates.
Troubleshooting Guide: From Sticky Mess to Crystalline Solid
This section addresses the most common and frustrating issues encountered during the purification of indanone intermediates.
Q1: My isolated indanone is a dark brown, sticky solid or oil. What is the cause, and how can I purify it?
This is one of the most frequent issues. The appearance of a dark, non-crystalline product points towards the presence of high-molecular-weight byproducts or degradation products.
Primary Cause: Polymeric Byproducts
Harsh reaction conditions, particularly the use of strong acids like PPA or AlCl₃ at elevated temperatures for Friedel-Crafts cyclization, can promote intermolecular reactions, leading to the formation of non-volatile, polymeric tars.[3] These polymers coat the desired indanone, inhibiting crystallization and imparting a sticky or oily consistency.[4]
Purification Strategy Flowchart
The following decision tree outlines a systematic approach to tackling this common problem.
Caption: Decision workflow for purifying dark, sticky indanone intermediates.
Recommended Solutions (In Order of Preference):
-
Vacuum Distillation: This is the most powerful method for separating a thermally stable, volatile indanone from non-volatile polymeric impurities.[3]
-
Causality: At reduced pressure, the boiling point of the indanone is significantly lowered, allowing it to distill at a temperature that prevents thermal degradation while the high-molecular-weight polymers remain in the distillation flask.[5][6]
-
Critical Tip: Indanones can be low-melting solids (e.g., 1-indanone melts at 38-42°C).[7] Use lukewarm water in the condenser to prevent the distillate from solidifying and clogging the apparatus.[7]
-
-
Column Chromatography: If distillation is not an option due to thermal instability or lack of equipment, silica gel chromatography is an excellent alternative.
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8] The non-polar to moderately polar indanone will move down the column, while the highly polar or large polymeric impurities will either remain at the top or elute much more slowly.
-
Protocol: See Experimental Protocol 2: Flash Column Chromatography. A typical solvent system is a gradient of ethyl acetate in hexanes.[3]
-
-
Trituration: This is a simple and effective technique for "washing" away sticky impurities when the desired product is a solid.[9][10]
-
Causality: Trituration uses a solvent in which the desired compound is poorly soluble, but the sticky, often non-polar, impurities are highly soluble.[4][11] Stirring the crude material as a slurry in this solvent dissolves the impurities, which can then be filtered away.
-
Protocol: See Experimental Protocol 3: Trituration. Non-polar solvents like hexanes or diethyl ether are often effective.[4]
-
Q2: My indanone appears crystalline but has a low and broad melting point. Why?
A depressed and broad melting point range is a classic indicator of impurities disrupting the crystal lattice of your compound.[3]
Primary Causes:
-
Regioisomers: The intramolecular Friedel-Crafts cyclization can sometimes occur at different positions on the aromatic ring, leading to the formation of regioisomers (e.g., 4-methyl-1-indanone vs. 6-methyl-1-indanone).[3][12] These isomers often have very similar polarities and can co-crystallize, leading to impurity.
-
Unreacted Starting Material: If the cyclization reaction is incomplete, the starting 3-arylpropionic acid will remain.[12]
Recommended Solutions:
-
Recrystallization: This is the gold-standard technique for removing small amounts of impurities from a solid that is already mostly pure.[13][14]
-
Causality: The process relies on selecting a solvent where the indanone has high solubility at an elevated temperature but low solubility at a low temperature.[15] As the solution cools slowly, the less soluble, pure compound preferentially forms a crystal lattice, excluding the impurity molecules, which remain in the "mother liquor."[6] Multiple recrystallizations may be required to achieve high purity.[3]
-
Protocol: See Experimental Protocol 1: Recrystallization.
-
-
Flash Column Chromatography: For separating mixtures with significant amounts of impurities or for separating regioisomers with very similar properties, chromatography is superior to recrystallization.[3]
Q3: During recrystallization, my compound separates as a liquid ("oils out") instead of forming crystals. What should I do?
"Oiling out" is a common crystallization problem where the solute separates from the supersaturated solution as a liquid phase rather than a solid phase.[17] This is problematic because the oil is an impure liquid form of your compound, and it rarely solidifies into a pure crystalline material.[18]
Primary Causes:
-
Low Melting Point: The melting point of the impure solid is below the boiling point of the chosen recrystallization solvent.[7][18]
-
High Impurity Concentration: Impurities can significantly depress the melting point of the desired compound.
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling out is kinetically favored over the slower process of crystal nucleation and growth.[18]
Troubleshooting Flowchart for "Oiling Out"
Caption: Stepwise troubleshooting guide for when a compound oils out.
Recommended Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) and allow the solution to cool slowly again.[18]
-
Causality: Adding more solvent lowers the saturation temperature of the solution. This means the solution will be at a lower temperature when crystallization begins, which may be below the melting point of the impure compound.
-
-
Change Solvents: If adding more solvent fails, choose a solvent or solvent system with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure indanone to provide a nucleation site.[4]
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities in indanone synthesis?
The most common impurities stem directly from the typical synthesis route: the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid.[12]
-
Unreacted Starting Material: 3-(aryl)propanoic acid.
-
Regioisomers: For substituted aromatic rings, cyclization can occur at different positions.[12]
-
Polymeric Byproducts: From harsh acidic conditions.[3]
Q5: How do I choose the best purification strategy?
The choice depends on the nature of the compound and the impurities.[13]
| Technique | Principle | Best For... | Pros | Cons |
| Recrystallization | Differential solubility at different temperatures[5] | Removing minor impurities from a mostly solid product ("polishing").[3] | Simple, scalable, can yield very high purity. | Ineffective for gross impurities; risk of oiling out; can have yield losses.[18] |
| Column Chromatography | Differential adsorption to a stationary phase[8][14] | Separating mixtures of compounds with different polarities, especially isomers.[3] | Excellent separation power; versatile. | More labor-intensive; requires more solvent; can be difficult to scale up. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure[5][6] | Removing non-volatile impurities (polymers) from thermally stable, volatile compounds.[3] | Highly effective for specific impurity types; product is completely dry.[7] | Requires specific equipment; compound must be thermally stable. |
| Trituration | Washing a solid with a solvent where impurities are soluble but the product is not[9][10] | Removing sticky, soluble impurities from a solid product; breaking up an oil into a solid.[4] | Fast, simple, uses minimal solvent. | Only works if a suitable solvent can be found; less powerful than other methods. |
Q6: What is a good solvent system for column chromatography of an indanone?
A mixture of hexanes and ethyl acetate is a very common and effective eluent system for indanones on silica gel.[3]
-
Starting Point: Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes.
-
Optimization: The polarity should be adjusted based on the separation observed on a Thin-Layer Chromatography (TLC) plate to achieve a retention factor (Rf) of ~0.3 for the desired compound.[3]
Experimental Protocols
Protocol 1: Recrystallization of an Indanone Intermediate
This protocol describes a general procedure. The choice of solvent is critical and must be determined experimentally.[19]
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the compound poorly at room temperature but completely when hot.[14] A mixed-solvent system (e.g., ethyl acetate/hexanes) can also be used.[19]
-
Dissolution: Place the crude indanone in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[13]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14] Slow cooling is crucial to form pure crystals.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude indanone in a minimum amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load this dry powder onto the top of the prepared column.[3]
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indanone.
Protocol 3: Trituration
-
Solvent Selection: Choose a solvent in which the indanone is very poorly soluble, but the suspected impurities are soluble (e.g., n-hexane, diethyl ether).[9]
-
Suspension: Place the crude, sticky solid in a flask. Add the chosen solvent and use a spatula or glass rod to break up the solid into a fine powder. If starting from an oil, scratching the side of the flask can help induce solidification.[4]
-
Stirring: Stir the resulting slurry vigorously for 15-30 minutes. This allows the solvent to dissolve the impurities.
-
Filtration: Filter the solid using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.[9]
-
Drying: Dry the purified solid under vacuum.
References
- Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem. (n.d.). BenchChem.
- Crochet, A. (n.d.). Guide for crystallization.
- Ahmed, N., & Ali, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48.
- Methods of Purification of Organic Compounds. (2026, February 2).
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Cravotto, G., Carnaroglio, D., Gaudino, E. C., & Galli, M. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7319-7328.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). NEET coaching.
- What are the methods of separation and purification of organic compounds?. (2024, June 19). So-Chem.
- Contaminated 1-indanone sample. (2023, November 21). Sciencemadness.org.
- The Purification of Organic Compound: Techniques and Applic
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Chemistry Learner.
- 8.8 Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry.
- Common impurities in 4-Methyl-1-indanone and their removal. (n.d.). BenchChem.
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- How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16).
- Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization. (n.d.). BenchChem.
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- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
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- Tank Crystallizer Troubleshooting: Common Issues and Solutions. (2023, July 31). Jinzong Machinery.
- Chromatographic separation technologies. (n.d.). Bioanalysis Zone.
- Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. (2024, February 12). Organic Letters.
- Coskun, O. (2016). Separation techniques: Chromatography.
- How to Solve Fluid Crystallization Challenges. (2025, July 22). Fluid Metering.
- Shake, Scrape, and Drain. (2013, February 26). Chemtips.
- Indanone synthesis. (n.d.). Organic Chemistry Portal.
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- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
- Crystallization Tips. (n.d.). Hampton Research.
- Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate.
- Regioselective Synthesis of Indanones. (n.d.). Synfacts, 2011(11), 1184.
- De Yoreo, J. J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9682-9693.
- Grad student question-isolation of solid product when it is gummy- trituration ninja techniques. (2022, September 3). YouTube.
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Validation & Comparative
HPLC Method Development for Purity Assessment of 5-Benzyloxy-6-methoxy-1-indanone
Executive Summary
In the synthesis of acetylcholinesterase inhibitors like Donepezil (Aricept) , the intermediate 5-Benzyloxy-6-methoxy-1-indanone (BMI) represents a Critical Quality Attribute (CQA) checkpoint. Its purity directly impacts the yield and safety profile of the final API.[1]
This guide compares two chromatographic approaches for the purity assessment of BMI:
-
Method A (Legacy): A standard Isocratic C18 protocol commonly used for general indanone screening.[1]
-
Method B (Optimized): A Stability-Indicating Gradient method using a Phenyl-Hexyl stationary phase.[1]
Verdict: While Method A is sufficient for raw material identification, Method B is the superior choice for purity assessment , offering a 40% reduction in run time and resolution (Rs) > 3.5 for the critical de-benzylated impurity pair.[1]
Compound Profile & Critical Quality Attributes
Understanding the molecule is the first step in method design.[1] BMI contains a hydrophobic benzyloxy tail and a polar indanone core.[1]
| Attribute | Specification | Chromatographic Implication |
| Compound | 5-Benzyloxy-6-methoxy-1-indanone | Moderate Hydrophobicity (LogP ~3.[1]2) |
| UV Max | 230 nm, 270 nm, 310 nm | Dual-wavelength monitoring required for sensitivity.[1] |
| Key Impurity 1 | 5-Hydroxy-6-methoxy-1-indanone | Degradant: Formed via debenzylation.[1] More polar (elutes earlier).[1] |
| Key Impurity 2 | Benzyl Bromide | Reagent: Highly non-polar (elutes later).[1] |
| Key Impurity 3 | 5,6-Dimethoxy-1-indanone | Side Product: Methylation byproduct.[1] |
Comparative Analysis: Legacy vs. Optimized
Method A: The "Strawman" (Generic C18 Isocratic)
Commonly found in early-stage synthesis logs.
-
Column: Standard C18 (5 µm, 150 x 4.6 mm)
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)[1]
-
Shortcomings:
-
Poor Selectivity: The "Critical Pair" (BMI and its regioisomer 6-Benzyloxy-5-methoxy) often co-elute due to identical hydrophobicity.
-
Peak Broadening: The late-eluting Benzyl Bromide reagent shows significant tailing (
).[1] -
False Purity: Fails to detect minor de-benzylated degradants formed during storage.[1]
-
Method B: The Solution (Stability-Indicating Gradient)
Designed for QC release and stability testing.
-
Column: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)
-
Mechanism: The Phenyl-Hexyl phase utilizes
interactions, offering unique selectivity for the aromatic benzyloxy group distinct from the methoxy group. -
Mobile Phase: Gradient elution with Acidified Water (0.1% Formic Acid) and Acetonitrile.[1]
Data Comparison Table
| Metric | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Improvement |
| Resolution (Critical Pair) | +241% | ||
| Tailing Factor (Main Peak) | 1.6 | 1.1 | Ideal Symmetry |
| LOD (Impurity 1) | 0.05% | 0.01% | 5x Sensitivity |
| Total Run Time | 25 mins | 14 mins | 44% Faster |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix used to select the Optimized Method (Method B) over the Legacy Method.
Figure 1: Decision tree demonstrating the shift from hydrophobic retention (C18) to
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.
Instrumentation & Reagents[1]
-
System: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water (Milli-Q).[1]
-
Solvent B: 100% Acetonitrile (HPLC Grade).[1]
Chromatographic Conditions
-
Flow Rate: 1.2 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C (Critical for reproducibility)
-
Detection:
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.00 | 80 | 20 | Equilibration |
| 2.00 | 80 | 20 | Isocratic Hold (Polar Impurities) |
| 10.00 | 20 | 80 | Linear Ramp (Elute Main Peak) |
| 12.00 | 20 | 80 | Wash (Elute Dimers/Reagents) |
| 12.10 | 80 | 20 | Return to Initial |
| 15.00 | 80 | 20 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 5-Benzyloxy-6-methoxy-1-indanone standard in 10 mL of Acetonitrile (do not use water as diluent due to solubility).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[1]
Stability & Degradation Pathway Mapping[1]
A robust method must detect degradation.[1] The primary degradation pathway for this ether is acid-catalyzed debenzylation .[1]
Figure 2: The method successfully resolves the parent compound from its hydrophilic (hydroxy) and hydrophobic (benzyl) degradation products.
Validation Summary (Self-Validating System)
To ensure trustworthiness, perform the following "System Suitability Test" (SST) before every sample set:
-
Resolution Check: Inject a mixture of BMI and 5-Hydroxy-6-methoxy-1-indanone.
must be .[1][4] -
Tailing Factor: The main BMI peak must have
.[1] -
Precision: 5 Replicate injections of the standard must have %RSD
.
Linearity Data:
The method demonstrates linearity from 0.5 µg/mL to 150 µg/mL (
References
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut.
-
Narayana Rao, K.M.V., et al. (2010).[1][5] Development and validation of stability indicating method for the quantification of Idebenone and its impurities. Journal of Chemical and Pharmaceutical Research.
-
National Institute of Standards and Technology (NIST). (2018).[1] 5,6-Dimethoxy-1-indanone IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][6]
-
Chawla, P., et al. (2013).[1] Chiral Stability-Indicating HPLC Method for Analysis of Donepezil in Pharmaceutical Formulations. Farmacia.
-
PubChem. (2025).[1][7] 5-Methoxyindan-1-one Compound Summary. National Library of Medicine.[1]
Sources
- 1. chemeo.com [chemeo.com]
- 2. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ijsred.com [ijsred.com]
- 5. jocpr.com [jocpr.com]
- 6. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 7. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of Benzyloxy Indanones: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of benzyloxy-substituted 1-indanones . These compounds are critical intermediates in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil derivatives) and anticancer agents.
The fragmentation behavior of benzyloxy indanones is dominated by the competition between the benzyl ether cleavage and the indanone core disintegration . Unlike simple alkoxy indanones (e.g., methoxy), benzyloxy derivatives exhibit a diagnostic base peak at m/z 91 (tropylium ion), often suppressing the molecular ion intensity. This guide compares these patterns against methoxy and hydroxy alternatives to aid in structural elucidation and impurity profiling.
Structural Context & Mechanistic Basis
The mass spectral behavior of benzyloxy indanones is governed by two distinct structural moieties: the electron-rich benzyloxy substituent and the bicyclic indanone core .
The Benzyloxy "Trigger"
The benzyloxy group (
-
Mechanism: The radical cation (
) undergoes -cleavage or inductive cleavage to eject a stable benzyl cation. -
Result: Formation of the Tropylium Ion (C
H ) at m/z 91 .[1][2][3] This ion is exceptionally stable due to aromatic delocalization spread over seven carbons, making it the thermodynamic sink of the fragmentation process.
The Indanone Core
Once the benzyl group is lost, the remaining fragment is essentially a protonated or radical hydroxy-indanone. The core then degrades via:
- -Cleavage: Breaking the bond adjacent to the carbonyl group.[4]
-
Decarbonylation: Extrusion of neutral carbon monoxide (CO, 28 Da).
-
Ethylene Loss: Retro-Diels-Alder (RDA) type collapse of the saturated ring (loss of C
H , 28 Da).
Fragmentation Pathways (Visualization)
The following diagram illustrates the competing fragmentation pathways for a representative 5-benzyloxy-1-indanone (MW 238).
Caption: Primary fragmentation pathways of 5-benzyloxy-1-indanone under EI (70 eV). The formation of the tropylium ion (m/z 91) is the dominant energetic channel.
Comparative Analysis: Benzyloxy vs. Alternatives
The choice of protecting group (Benzyl vs. Methyl) drastically alters the mass spectrum. The table below contrasts the fragmentation of 5-benzyloxy-1-indanone with its analogues.
Table 1: Comparative Mass Spectral Signatures
| Feature | 5-Benzyloxy-1-Indanone | 5-Methoxy-1-Indanone | 5-Hydroxy-1-Indanone |
| Molecular Weight | 238 Da | 162 Da | 148 Da |
| Molecular Ion ( | Weak (< 10%) | Strong (50-100%) | Strong (80-100%) |
| Base Peak (100%) | m/z 91 (Tropylium) | m/z 162 ( | m/z 148 ( |
| Primary Neutral Loss | Benzyl radical (91 Da) | Methyl radical (15 Da) | CO (28 Da) |
| Diagnostic Fragment | m/z 147 (Phenolic cation) | m/z 134 (Loss of CO) | m/z 120 (Loss of CO) |
| Mechanism Note | Benzylic cleavage is faster than core degradation.[5][6][7] | Methyl loss and CO loss compete. | Core stability dominates; minimal fragmentation. |
Key Insights for Researchers:
-
Differentiation: If you observe a massive peak at m/z 91 and a weak parent ion, the benzyl ether is intact. If the parent ion is the base peak, the benzyl group is likely absent (e.g., deprotected to -OH).
-
Methoxy Confusion: Methoxy derivatives often lose a methyl group (
) to form a quinoid-like ion. For 5-methoxy-1-indanone (MW 162), this appears at m/z 147. Crucially , the benzyloxy derivative also produces a fragment at m/z 147 (due to benzyl loss).
Experimental Protocols
To replicate these results or characterize new derivatives, follow this self-validating protocol.
Standard EI-MS Acquisition
-
Ionization Mode: Electron Impact (EI) at 70 eV .[1]
-
Reasoning: 70 eV provides a standard, reproducible energy transfer that facilitates library matching (NIST/Wiley). Lower energies (e.g., 20 eV) may fail to generate the diagnostic m/z 91 fragment.
-
-
Source Temperature: 230°C - 250°C.
-
Caution: Benzyloxy ethers are thermally sensitive. Temperatures >280°C may cause thermal degradation (pyrolysis) before ionization, artificially increasing the abundance of the de-benzylated species.
-
-
Inlet: Direct Insertion Probe (DIP) or GC-MS.
-
GC Conditions: Use a non-polar column (e.g., DB-5ms). Benzyloxy indanones are high-boiling; ensure the final oven temperature reaches at least 300°C.
-
Validation Workflow (Self-Check)
-
Inject Blank: Verify no carryover of m/z 91 (common background contaminant).
-
Analyze Standard: Run a simple benzyl ether (e.g., benzyl alcohol or benzyl acetate) to confirm the detector response for m/z 91.
-
Analyze Sample:
-
Identify
(even if weak). -
Confirm Base Peak = m/z 91.
-
Check for
peak (confirms the ether linkage). -
Check for
peak (confirms the carbonyl core).
-
Detailed Fragmentation Mechanism: The "Benzyl-Indanone" Interaction
The interaction between the benzyl group and the indanone core is not merely additive; it involves specific resonance stabilizations.
Caption: The kinetic favorability of forming the aromatic tropylium ion drives the fragmentation, often outcompeting the internal rearrangements of the indanone ring.
Mechanistic Nuance:
In some cases, a McLafferty-like rearrangement can occur if the alkyl chain on the benzyl group is substituted, but for the unsubstituted benzyloxy group, the direct cleavage is the primary vector. The radical site left on the oxygen (after benzyl loss) can delocalize into the benzene ring of the indanone, stabilizing the neutral fragment and making the formation of the tropylium cation energetically "cheap" for the system.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for tropylium and benzylic cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Indanone and Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. Compound Summary for 5-Hydroxy-1-indanone. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Benzyl Carbazate|C8H10N2O2|CAS 5331-43-1 [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. ugto.mx [ugto.mx]
- 5. spectrabase.com [spectrabase.com]
- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Benzyloxy-2-butanone | 6278-91-7 | Benchchem [benchchem.com]
A Comparative Guide to Reference Standards for the Quality Control of 5-Benzyloxy-6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Benzyloxy-6-methoxy-1-indanone, a key building block in the synthesis of various pharmaceutical agents, requires robust quality control (QC) to ensure batch-to-batch consistency and to control impurity profiles. This guide provides a comprehensive comparison of approaches to establishing a reference standard for 5-Benzyloxy-6-methoxy-1-indanone, offering insights into the analytical methodologies and the rationale behind their selection.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample of a substance is compared for the purpose of identification, purity assessment, and potency determination. For a novel or non-compendial intermediate like 5-Benzyloxy-6-methoxy-1-indanone, a primary reference standard from a pharmacopeia (e.g., USP, EP) is often unavailable. Therefore, the onus falls on the developing laboratory to qualify an in-house or secondary reference standard.[1][2][3][4] This process is guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, which addresses Good Manufacturing Practice for Active Pharmaceutical Ingredients and intermediates.[5]
Establishing a Reference Standard: A Comparative Overview
Given the absence of a primary standard, two main alternatives can be considered for the quality control of 5-Benzyloxy-6-methoxy-1-indanone:
-
In-house Primary Standard: A batch of the highest possible purity, extensively characterized and designated as the primary reference.
-
Qualified Secondary Standard: A batch of high purity that is characterized and calibrated against the in-house primary standard for routine use.
The qualification of either standard necessitates a comprehensive analytical characterization to confirm its identity, purity, and potency.
Comparative Analysis of Analytical Techniques for Qualification and QC
The selection of analytical techniques is critical for the comprehensive characterization of the reference standard and for routine quality control. The following table compares key analytical methods applicable to 5-Benzyloxy-6-methoxy-1-indanone, drawing parallels from structurally similar compounds like 5,6-dimethoxy-1-indanone.[6][7]
| Analytical Technique | Purpose in QC | Strengths | Limitations | Relevance for 5-Benzyloxy-6-methoxy-1-indanone |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification of impurities, assay. | High sensitivity and resolution for separating closely related impurities. Quantitative accuracy. | Requires a well-developed and validated method. Reference standards for impurities are needed for accurate quantification. | Essential. A stability-indicating HPLC method is the cornerstone of quality control for this intermediate. It can separate starting materials, by-products, and degradation products.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation, identification, and confirmation of identity. Quantitative NMR (qNMR) for potency determination. | Provides detailed structural information. qNMR can provide an absolute purity value without the need for a specific reference standard of the same compound.[8] | Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise. | Crucial for initial characterization. ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the reference standard.[9][10] qNMR can be used to assign a potency value to the in-house primary standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification. | High sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for impurity profiling.[11] | Primarily qualitative without appropriate standards. Ionization efficiency can vary between compounds. | Highly recommended. MS, particularly in conjunction with HPLC, is vital for identifying unknown impurities by providing molecular weight information.[12] |
| Infrared (IR) Spectroscopy | Identification, confirmation of functional groups. | Rapid and non-destructive. Provides a characteristic fingerprint of the molecule. | Limited use for quantification and detecting minor impurities. | A standard identification test. The IR spectrum provides confirmation of the indanone carbonyl and other key functional groups.[13] |
| Elemental Analysis (CHN) | Confirmation of elemental composition. | Provides fundamental information about the elemental makeup of the compound. | Not suitable for detecting impurities with the same elemental composition. | Important for the initial characterization of the in-house primary standard to confirm the empirical formula. |
| Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Determination of melting point and thermal stability. | Provides information on solid-state properties and thermal degradation. | Not a primary purity-determining technique on its own. | Useful for characterizing the physical properties of the reference standard. |
Workflow for Qualifying an In-house Reference Standard
The following workflow illustrates the logical progression for qualifying an in-house reference standard for 5-Benzyloxy-6-methoxy-1-indanone.
Caption: Workflow for the qualification of an in-house reference standard.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol provides a starting point for developing a validated HPLC method for 5-Benzyloxy-6-methoxy-1-indanone, based on methods for similar compounds.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of 5-Benzyloxy-6-methoxy-1-indanone (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development Rationale: A C18 column is a good starting point for moderately polar organic molecules. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities. The acidic modifier in the mobile phase helps to achieve sharp peak shapes.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to confirm the connectivity of atoms within the molecule.
-
Interpretation Rationale: The benzylic protons, methoxy protons, and the protons on the indanone ring will have characteristic chemical shifts and coupling patterns that can be used to confirm the structure. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
Comparison with Alternative Reference Materials
In the absence of a fully characterized in-house standard, other materials may be considered for limited QC purposes, but with significant caveats.
| Alternative Material | Pros | Cons | Recommended Use |
| Structurally Similar Compound (e.g., 5,6-dimethoxy-1-indanone) | May be commercially available with a defined purity. | Different response factor in HPLC. Different spectroscopic properties. | Not recommended for quantitative analysis. Can be used for system suitability tests in chromatography to ensure the system is performing adequately. |
| Uncharacterized Batch of the Same Material | Readily available. | Unknown purity and impurity profile. Cannot be used to accurately quantify impurities or determine the potency of other batches. | Limited to qualitative identification (e.g., by IR or TLC) and for preliminary method development. |
Conclusion
The quality control of 5-Benzyloxy-6-methoxy-1-indanone relies on the establishment of a well-characterized reference standard. While a primary pharmacopeial standard is not available, a robust in-house primary or secondary standard can be qualified through a combination of chromatographic and spectroscopic techniques. HPLC is the workhorse for purity and impurity determination, while NMR and MS are essential for structural confirmation and identification. By following a systematic qualification process and employing orthogonal analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Retrieved from [Link]
- Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
-
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. Retrieved from [Link]
-
SciELO. (2025, June 11). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
PMC. (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PMC. (2022, January 23). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
-
PMC. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
MDPI. (2023, August 3). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Netpharmalab. (2025, June 6). Impact of the new ICH guidelines on quality control laboratories. Retrieved from [Link]
-
ICH. (2009, August 15). Q8(R2). Retrieved from [Link]
-
Global Scholarly Communication Online Press. (2019, March 18). ICH guidelines. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]
-
Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]
-
EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]
-
Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from [Link]
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- 6. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
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Safety Operating Guide
5-Benzyloxy-6-methoxy-1-indanone proper disposal procedures
Operational Safety & Environmental Stewardship: 5-Benzyloxy-6-methoxy-1-indanone
Proper chemical waste management is the cornerstone of laboratory safety and environmental stewardship. 5-Benzyloxy-6-methoxy-1-indanone is a highly specialized organic intermediate frequently utilized in the synthesis of acetylcholinesterase (AChE) inhibitors, such as Donepezil derivatives. Due to its complex aromatic structure and lipophilic nature, its disposal requires precise operational planning to comply with the Resource Conservation and Recovery Act (RCRA) and local Environmental Protection Agency (EPA) guidelines.
This guide provides drug development professionals and bench scientists with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound.
Chemical Profiling & Quantitative Waste Metrics
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound. These metrics dictate the legal and logistical pathways for waste processing.
| Property | Quantitative Data | Regulatory & Disposal Implication |
| Chemical Name | 5-Benzyloxy-6-methoxy-1-indanone | Must be explicitly listed on all waste accumulation logs[1]. |
| CAS Number | 127399-72-8 | Required for Safety Data Sheet (SDS) tracking and EHS compliance[2]. |
| Molecular Formula | C₁₇H₁₆O₃ | Contains only C, H, and O. Eligible for cost-effective fuel blending[3]. |
| Molecular Weight | 268.31 g/mol | High molecular weight aromatic; virtually insoluble in water[2]. |
| Physical State | Solid (Powder/Crystals) | Requires double-bagged solid toxic waste protocols to prevent aerosolization[4]. |
| Halogen Content | 0% | Must be strictly segregated from halogenated waste streams[1]. |
RCRA Regulatory Framework & Segregation Logic
Under EPA guidelines, 5-Benzyloxy-6-methoxy-1-indanone is classified as a non-halogenated organic compound. While it is not specifically P-listed or U-listed, it must be managed as a characteristic hazardous waste as soon as it becomes a solid waste (the point of generation)[5].
The Causality of Segregation: Aqueous drain disposal is strictly prohibited. As a highly lipophilic benzyl-ether derivative, this compound will accumulate in plumbing traps and poses a severe risk to aquatic ecosystems, violating Clean Water Act standards[6]. Furthermore, when dissolved in organic solvents, it is imperative to separate non-halogenated waste from halogenated waste. Non-halogenated solvents can be sustainably repurposed via fuel blending. Conversely, halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins, making their disposal approximately twice as expensive[1]. Mixing them ruins the entire batch for fuel blending[3].
Standard Operating Procedures: Step-by-Step Disposal
Protocol A: Solid Waste & Contaminated Consumables
This protocol applies to the pure API intermediate, as well as contaminated weighing boats, spatulas, and absorbent materials.
-
Consolidation: Gather all solid waste contaminated with 5-Benzyloxy-6-methoxy-1-indanone inside a certified chemical fume hood.
-
Primary Containment: Place the materials into a clear, 4-mil polyethylene hazardous waste bag.
-
Causality: The 4-mil thickness is required to prevent micro-punctures from rigid plastic labware (like pipette tips or weigh boats), which could lead to the dangerous aerosolization of the fine crystalline powder during transport.
-
-
Secondary Containment: Seal the primary bag and place it inside a designated rigid "Solid Toxic Waste" container equipped with a secure, screw-top lid[4]. Do not use makeshift lids like aluminum foil or plastic wrap.
-
Immediate Labeling: Affix a GHS-compliant Hazardous Waste label immediately upon the first addition of waste. Specify "5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) - Toxic Solid" and record the exact accumulation start date[4].
-
Validation Checkpoint: Perform a gentle inversion test on the sealed secondary container to ensure the lid is threaded correctly and no particulates escape. Confirm that the total accumulation of hazardous waste in your laboratory has not exceeded the 55-gallon regulatory limit[4].
Protocol B: Liquid Solvent Waste Segregation
This protocol applies when the indanone is dissolved in organic solvents during synthetic workflows or extractions.
-
Solvent Matrix Identification: Determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethyl acetate, acetone, methanol)[1].
-
Targeted Decanting: Pour the solution into the corresponding 5-gallon safety disposal carboy.
-
Causality: Keeping non-halogenated organic solvents separated from halogenated organic solvents to the fullest extent possible is an EPA best practice that dramatically reduces institutional disposal costs[1].
-
-
Volume & Headspace Control: Never fill the waste carboy beyond 90% capacity.
-
Causality: Adequate headspace must be maintained to accommodate vapor expansion due to ambient temperature fluctuations, preventing catastrophic container rupture[4].
-
-
Validation Checkpoint: Before sealing the carboy, visually inspect the waste mixture for unintended phase separation or exothermic heat generation. Verify that the pH of any incidental aqueous carryover is strictly between 5.5 and 9.5; highly acidic or basic solutions must never be placed in organic safety disposal cans due to the risk of violent gas-generating reactions[1].
Protocol C: Dry Spill Decontamination Workflow
-
Isolation: Immediately restrict access to the spill area to prevent tracking the powder throughout the laboratory.
-
Dry-Solvent Cleanup: Do not use water.
-
Causality: Because the compound is water-insoluble, adding water will only create a slurry and spread the contaminant further[6]. Instead, use a Kimwipe lightly moistened with isopropanol or ethanol to effectively dissolve and lift the powder from the surface.
-
-
Disposal: Treat all cleanup materials as solid hazardous waste and execute Protocol A.
Waste Segregation Decision Matrix
Workflow for the segregation and disposal of 5-Benzyloxy-6-methoxy-1-indanone laboratory waste.
References[5] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA
Source: epa.gov URL: 6] Title: Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison Source: wisc.edu URL: 4] Title: Chemistry Lab Waste Disposal - Environmental Marketing Services Source: emsllcusa.com URL: 1] Title: 7.2 Organic Solvents | Environment, Health and Safety Source: cornell.edu URL: 3] Title: Hazardous Waste Disposal Guide - Research Safety - Northwestern University Source: northwestern.edu URL: 2] Title: CAS 1273-98-9 Neodymium,tris(h5-2,4 ... - Alfa Chemistry (Properties of CAS 127399-72-8) Source: alfa-chemistry.com URL:
Sources
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. epa.gov [epa.gov]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
